molecular formula C22H24N6O3 B12385350 Jak-IN-26

Jak-IN-26

Cat. No.: B12385350
M. Wt: 420.5 g/mol
InChI Key: FKCATCQHVCOBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jak-IN-26 is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24N6O3

Molecular Weight

420.5 g/mol

IUPAC Name

N-[4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-5-propanoyl-2-pyridinyl]cyclopropanecarboxamide

InChI

InChI=1S/C22H24N6O3/c1-4-18(29)15-11-23-19(26-22(30)13-8-9-13)10-17(15)25-16-7-5-6-14(20(16)31-3)21-24-12-28(2)27-21/h5-7,10-13H,4,8-9H2,1-3H3,(H2,23,25,26,30)

InChI Key

FKCATCQHVCOBCX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4

Origin of Product

United States

Foundational & Exploratory

Jak-IN-26: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jak-IN-26 is an orally active inhibitor of the Janus kinase (JAK) signaling pathway. This document provides a detailed overview of the mechanism of action of this compound, focusing on its cellular effects. While specific biochemical data on its isoform selectivity is not publicly available, its potent inhibition of STAT3 phosphorylation in a cellular context suggests significant interaction with the JAK/STAT pathway. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and provides visualizations of the signaling pathway and experimental workflows.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade utilized by numerous cytokines, interferons, and growth factors to regulate a wide array of cellular processes, including inflammation, immunity, proliferation, and differentiation. The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a STAT protein.

Upon ligand binding, the receptor undergoes a conformational change, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of target genes.

There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Different cytokine receptors associate with specific pairs of JAKs, leading to the activation of distinct downstream signaling pathways. The specificity of the cellular response is therefore determined by the combination of the ligand, receptor, JAKs, and STATs involved.

Mechanism of Action of this compound

This compound functions as an inhibitor of the JAK/STAT signaling pathway. Its primary reported activity is the inhibition of the phosphorylation of STAT3. In a cellular context, this compound has been shown to be a potent inhibitor of interferon-alpha (IFN-α) induced STAT3 phosphorylation.

Cellular Activity

The key quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) in a cellular assay.

Assay Description Cell Line Stimulus Measured Endpoint IC50 (nM)
Inhibition of STAT3 PhosphorylationJurkatIFN-α2BpSTAT3 (phosphorylated STAT3)17.2

Table 1: Cellular Inhibitory Activity of this compound

This data indicates that this compound effectively blocks the downstream signaling cascade initiated by IFN-α2B at a nanomolar concentration. The inhibition of STAT3 phosphorylation prevents its translocation to the nucleus and the subsequent transcription of target genes involved in the inflammatory and immune response.

Biochemical Selectivity

As of the latest available information, the specific inhibitory activity of this compound against the individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2) in biochemical assays has not been publicly disclosed. This information is crucial for determining the selectivity profile of the inhibitor and predicting its potential therapeutic applications and off-target effects. Without this data, it is not possible to definitively state which JAK isoform(s) are the primary targets of this compound.

Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize the activity of JAK inhibitors like this compound.

Cellular Assay: Inhibition of IFN-α-induced STAT3 Phosphorylation

This assay is designed to measure the ability of a compound to inhibit the phosphorylation of STAT3 in response to stimulation by IFN-α in a cellular context.

Principle:

Jurkat cells, a human T-lymphocyte cell line, are pre-incubated with varying concentrations of the test compound (this compound) before being stimulated with IFN-α. Following stimulation, the cells are lysed, and the level of phosphorylated STAT3 (pSTAT3) is quantified, typically by western blot or a plate-based immunoassay (e.g., ELISA). The IC50 value is then calculated by plotting the percentage of inhibition against the compound concentration.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Recombinant human IFN-α2B

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • 96-well plates

  • Spectrophotometer or imaging system for western blot detection

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed Jurkat cells into 96-well plates at a density of approximately 1 x 10^6 cells/well.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Incubate for 1-2 hours at 37°C.

  • Stimulation: Add IFN-α2B to the wells to a final concentration known to induce robust STAT3 phosphorylation (e.g., 100 ng/mL). Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Centrifuge the plate, remove the supernatant, and lyse the cells with lysis buffer.

  • Quantification of pSTAT3:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-pSTAT3 and anti-total STAT3 antibodies. Detect the signal using a chemiluminescent substrate.

    • ELISA: Use a commercially available pSTAT3 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the band intensity (for western blot) or absorbance (for ELISA) for pSTAT3 and normalize to total STAT3. Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control without inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical Assay: JAK Kinase Inhibition (General Protocol)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific, purified JAK isoform.

Principle:

Recombinant human JAK enzyme is incubated with a substrate (typically a peptide) and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified. Common detection methods include radiometric assays (measuring the incorporation of 32P-ATP), fluorescence polarization, or time-resolved fluorescence resonance energy transfer (TR-FRET).

Materials:

  • Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase buffer

  • Peptide substrate specific for the JAK isoform

  • ATP

  • This compound

  • Detection reagents (e.g., 32P-ATP, fluorescently labeled antibody)

  • 96- or 384-well plates

  • Plate reader (scintillation counter, fluorescence plate reader)

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase buffer, the specific JAK enzyme, and the peptide substrate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using the chosen detection method.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each concentration of this compound relative to the control with no inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway General JAK-STAT Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine/ Interferon Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation pJAK pJAK (Active) JAK->pJAK Autophosphorylation pJAK->Receptor Phosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Jak_IN_26 This compound Jak_IN_26->JAK Inhibition

Caption: General overview of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Cellular_Assay_Workflow Workflow for Cellular STAT3 Phosphorylation Inhibition Assay start Start culture Culture Jurkat Cells start->culture plate Plate Cells in 96-well Plate culture->plate treat Treat with this compound (Serial Dilutions) plate->treat stimulate Stimulate with IFN-α treat->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify pSTAT3 (e.g., Western Blot, ELISA) lyse->quantify analyze Data Analysis: Calculate % Inhibition quantify->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Caption: Experimental workflow for determining the IC50 of this compound in a cellular STAT3 phosphorylation assay.

Conclusion

This compound is a potent, orally active inhibitor of the JAK/STAT signaling pathway, as demonstrated by its low nanomolar IC50 value for the inhibition of IFN-α-induced STAT3 phosphorylation in Jurkat cells. While its precise selectivity profile against the different JAK isoforms remains to be publicly disclosed, its cellular activity highlights its potential as a modulator of inflammatory and immune responses. Further biochemical studies are necessary to fully elucidate its mechanism of action and to guide its potential therapeutic development. The experimental protocols and workflows described herein provide a framework for the continued investigation of this and other similar JAK inhibitors.

An In-depth Technical Guide to the Discovery and Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Initial research on "Jak-IN-26" identified a molecule with the chemical name 2-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-1-yl)methyl)-5-methoxybenzonitrile (CAS 2417134-93-9). While basic inhibitory data is available from commercial suppliers, a primary scientific publication detailing its discovery, synthesis, and comprehensive biological evaluation could not be located in the public domain. To fulfill the request for an in-depth technical guide, this document will focus on a closely related and well-documented Janus Kinase (JAK) inhibitor, Baricitinib . Baricitinib shares the same 7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl core structure and provides a representative example of the discovery and synthesis of this class of compounds.

Introduction to Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes such as proliferation, differentiation, apoptosis, and immune regulation.[1] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases, inflammatory conditions, and hematological malignancies. Consequently, the development of small molecule JAK inhibitors has become a significant area of therapeutic research.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 5. STAT Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor JAK1->JAK2 3. Trans-phosphorylation JAK1->STAT1 6. STAT Phosphorylation JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 7. Dimerization STAT2->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 8. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 9. Gene Expression Baricitinib Baricitinib Baricitinib->JAK1 Inhibition Baricitinib->JAK2

Figure 1: The JAK-STAT Signaling Pathway and the Mechanism of Action of Baricitinib.

Discovery of Baricitinib

Baricitinib, chemically known as {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, is a selective inhibitor of JAK1 and JAK2. Its discovery was the result of a focused drug discovery program aimed at identifying potent and selective JAK inhibitors for the treatment of inflammatory diseases like rheumatoid arthritis. The core scaffold, a 7H-pyrrolo[2,3-d]pyrimidine, was identified as a key pharmacophore that can mimic the adenine ring of ATP and bind to the hinge region of the kinase domain.

Quantitative Biological Data for Baricitinib

The following table summarizes the in vitro inhibitory activity of Baricitinib against the four members of the JAK family.

TargetIC50 (nM)
JAK15.9
JAK25.7
JAK3>400
TYK253
Data from various published sources.

Synthesis of Baricitinib

The synthesis of Baricitinib involves a multi-step process, a general outline of which is presented below. This synthetic route is based on procedures described in the patent literature.

Baricitinib_Synthesis A 1-Boc-3-azetidinone C Intermediate 1 A->C Horner-Wadsworth-Emmons reaction B Diethyl (cyanomethyl)phosphonate B->C E Intermediate 2 C->E Boc Deprotection D Trifluoroacetic acid D->E G Intermediate 3 E->G Sulfonylation F Ethanesulfonyl chloride F->G I Baricitinib G->I Michael Addition H 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine H->I

Figure 2: Simplified Synthetic Workflow for Baricitinib.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of Baricitinib, adapted from patent literature.

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (Intermediate 1)

To a solution of diethyl (cyanomethyl)phosphonate in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (60% dispersion in mineral oil). The mixture is stirred for 30 minutes, after which a solution of 1-Boc-3-azetidinone in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of 2-(azetidin-3-ylidene)acetonitrile (Intermediate 2)

Intermediate 1 is dissolved in dichloromethane, and trifluoroacetic acid is added at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is azeotroped with toluene to yield Intermediate 2 as a trifluoroacetate salt.

Step 3: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Intermediate 3)

To a solution of Intermediate 2 in dichloromethane is added triethylamine, followed by the dropwise addition of ethanesulfonyl chloride at 0 °C. The reaction is stirred at room temperature for 3 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to give Intermediate 3, which can be purified by column chromatography.

Step 4: Synthesis of Baricitinib

A mixture of Intermediate 3, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, and a suitable base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile is heated to reflux for several hours. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, and the product is precipitated. The solid is collected by filtration, washed with a suitable solvent, and dried to afford Baricitinib.

Disclaimer: These protocols are for informational purposes only and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.

Conclusion

The discovery of Baricitinib and other related JAK inhibitors represents a significant advancement in the treatment of autoimmune and inflammatory diseases. The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a versatile core for the design of potent and selective kinase inhibitors. Further research in this area continues to yield new therapeutic agents with improved efficacy and safety profiles, offering hope to patients with a range of debilitating conditions.

References

Jak-IN-26: A Technical Guide to Target Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-26 is an orally active, potent inhibitor of the Janus kinase (JAK) signaling pathway. This technical guide provides an in-depth overview of its target protein binding, mechanism of action, and the experimental protocols used for its characterization. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are crucial mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancer, making JAK inhibitors a significant area of therapeutic research.[2][3] this compound has been identified as an inhibitor of this pathway, demonstrating its potential in modulating immune and inflammatory responses.

Target Protein Binding and Selectivity

Comprehensive biochemical assays to determine the specific inhibitory activity of this compound against each individual JAK family member (JAK1, JAK2, JAK3, and TYK2) are not publicly available in the reviewed literature. However, the compound has been characterized in a cell-based assay that measures the functional consequence of JAK inhibition.

This compound inhibits the interferon-alpha 2B (IFN-α2B)-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in Jurkat cells, a human T lymphocyte cell line.[4] This assay provides a functional readout of the compound's activity on the JAK-STAT pathway, as IFN-α signaling is dependent on the activity of JAK1 and TYK2.

Assay Type Target Pathway Cell Line Parameter Measured IC50
Cell-Based AssayIFN-α2B-induced STAT3 PhosphorylationJurkatInhibition of STAT3 Phosphorylation17.2 nM[4]
Biochemical AssayJAK1 Kinase Activity-Direct Enzyme InhibitionData not available
Biochemical AssayJAK2 Kinase Activity-Direct Enzyme InhibitionData not available
Biochemical AssayJAK3 Kinase Activity-Direct Enzyme InhibitionData not available
Biochemical AssayTYK2 Kinase Activity-Direct Enzyme InhibitionData not available

Table 1: Quantitative Data for this compound Inhibitory Activity

Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a ligand, such as a cytokine, to its receptor on the cell surface leads to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.[1][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (JAK1, TYK2) Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT (STAT3) JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Jak_IN_26 This compound Jak_IN_26->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation

Figure 1: JAK-STAT Signaling Pathway Inhibition by this compound.

Experimental Protocols

IFN-α2B-Induced STAT3 Phosphorylation Assay in Jurkat Cells

This cell-based assay is designed to measure the inhibitory effect of a compound on the JAK-STAT signaling pathway by quantifying the phosphorylation of STAT3 in response to cytokine stimulation.

I. Materials and Reagents:

  • Jurkat cells (human T lymphocyte cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Recombinant Human Interferon-alpha 2B (IFN-α2B)

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 90% methanol)

  • Primary antibody: Rabbit anti-phospho-STAT3 (Tyr705)

  • Secondary antibody: Fluorescently labeled anti-rabbit IgG

  • Flow cytometer or high-content imaging system

II. Experimental Workflow:

Experimental_Workflow A 1. Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium. B 2. Cell Seeding: Seed Jurkat cells into a 96-well plate. A->B C 3. Compound Treatment: Pre-incubate cells with varying concentrations of this compound. B->C D 4. Cytokine Stimulation: Stimulate cells with IFN-α2B to induce STAT3 phosphorylation. C->D E 5. Fixation & Permeabilization: Fix and permeabilize the cells to allow antibody entry. D->E F 6. Antibody Staining: Incubate with primary anti-pSTAT3 antibody, followed by a fluorescent secondary antibody. E->F G 7. Data Acquisition: Analyze the cells using a flow cytometer or high-content imager. F->G H 8. Data Analysis: Quantify the median fluorescence intensity to determine the level of STAT3 phosphorylation and calculate IC50 values. G->H

Figure 2: Workflow for the IFN-α2B-Induced STAT3 Phosphorylation Assay.

III. Detailed Procedure:

  • Cell Culture: Maintain Jurkat cells in suspension culture in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Plate Jurkat cells in a 96-well U-bottom plate at a density of 1-2 x 10^5 cells per well.

  • Compound Incubation: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the cells and pre-incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

  • Cytokine Stimulation: Add IFN-α2B to the wells to a final concentration known to induce a robust STAT3 phosphorylation signal (e.g., 100 ng/mL). Incubate for 15-30 minutes at 37°C.

  • Fixation: Centrifuge the plate, discard the supernatant, and resuspend the cells in fixation buffer. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.

  • Antibody Staining:

    • Wash the cells with PBS containing 1% BSA.

    • Incubate with the primary anti-phospho-STAT3 antibody for 1 hour at room temperature.

    • Wash the cells.

    • Incubate with the fluorescently labeled secondary antibody for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells and resuspend in PBS. Analyze the fluorescence intensity of individual cells using a flow cytometer.

  • Data Analysis: The median fluorescence intensity (MFI) of the phospho-STAT3 signal is determined for each treatment condition. The percentage of inhibition is calculated relative to the stimulated control (DMSO treated). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Conclusion

This compound is a potent, orally active inhibitor of the JAK-STAT signaling pathway, as demonstrated by its ability to block IFN-α2B-induced STAT3 phosphorylation in Jurkat cells with a nanomolar IC50. While its specific selectivity profile against the individual JAK family members remains to be fully disclosed in the public domain, its demonstrated cellular activity highlights its potential as a valuable research tool and a lead compound for the development of therapeutics targeting JAK-mediated diseases. The provided experimental protocols offer a framework for the further investigation and characterization of this and other JAK inhibitors.

References

Jak-IN-26: An In-Depth Profile of a Selective JAK3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Janus kinase (JAK) selectivity profile of the inhibitor Jak-IN-26, also identified in scientific literature as "compound 2". This document details the quantitative inhibitory activity, the experimental methodologies used for its characterization, and the relevant signaling pathways affected, offering a valuable resource for researchers in immunology, oncology, and drug discovery.

Introduction to this compound

This compound is an orally active, potent, and highly selective inhibitor of Janus kinase 3 (JAK3). Its selectivity is a key attribute, as targeting specific JAK isoforms can lead to more precise therapeutic effects and potentially a better safety profile by avoiding the inhibition of other JAK family members that are crucial for broader physiological processes. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are essential mediators of cytokine and growth factor signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers.

Quantitative Selectivity Profile

The inhibitory activity of this compound (compound 2) against the four members of the JAK family has been determined through rigorous biochemical assays. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the inhibitor's potency and selectivity.

Kinase TargetIC50 (nM)Fold Selectivity vs. JAK3
JAK3 0.127 1
JAK1>10,000>78,740
JAK2>10,000>78,740
TYK2>10,000>78,740

Data sourced from Forster et al. (2016), Cell Chemical Biology.

As the data indicates, this compound demonstrates exceptional selectivity for JAK3, with IC50 values for other JAK isoforms being several orders of magnitude higher. One publication notes that this compound has up to 330-fold selectivity for JAK3 over JAK1, with the specific value being dependent on the assay format and ATP concentration[1].

Experimental Methodologies

The determination of the JAK selectivity profile of this compound involves specific and well-established experimental protocols.

Biochemical Kinase Assay (In Vitro)

The in vitro inhibitory activity of this compound against JAK1, JAK2, JAK3, and TYK2 was assessed using a radiometric assay.

Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis recombinant_jak Recombinant Human JAK Kinase Domain incubation Incubation at Room Temperature recombinant_jak->incubation jak_in_26 This compound (Varying Concentrations) jak_in_26->incubation atp_mix ATP/[γ-33P]ATP Mixture atp_mix->incubation substrate Peptide Substrate substrate->incubation spotting Spotting onto Phosphocellulose Paper incubation->spotting washing Washing to Remove Unincorporated [γ-33P]ATP spotting->washing scintillation Quantification via Scintillation Counting washing->scintillation ic50 IC50 Curve Fitting scintillation->ic50

Figure 1: Workflow for the in vitro radiometric kinase assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human JAK kinase domains (JAK1, JAK2, JAK3, or TYK2) are used as the enzyme source. A synthetic peptide is utilized as the substrate for phosphorylation.

  • Inhibitor Dilution: this compound is serially diluted to a range of concentrations to determine the dose-dependent inhibition.

  • Kinase Reaction: The kinase reaction is initiated by mixing the respective JAK enzyme, the peptide substrate, a mixture of ATP and [γ-33P]ATP, and the inhibitor in a reaction buffer.

  • Incubation: The reaction mixtures are incubated at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.

  • Termination and Detection: The reaction is terminated by spotting the mixture onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-33P]ATP.

  • Quantification: The amount of 33P incorporated into the peptide substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 values are then determined by fitting the data to a four-parameter logistic equation.

Signaling Pathway Context

JAK3 is uniquely associated with the common gamma chain (γc) of cytokine receptors, which is a shared subunit for the receptors of several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are critical for the development, proliferation, and function of lymphocytes. By selectively inhibiting JAK3, this compound is designed to block the signaling cascades initiated by these specific cytokines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine γc Cytokine (e.g., IL-2, IL-7) receptor Cytokine Receptor (γc subunit) cytokine->receptor Binding jak1 JAK1 receptor->jak1 Recruitment & Activation jak3 JAK3 receptor->jak3 Recruitment & Activation jak1->jak3 Trans-phosphorylation jak3->jak1 Trans-phosphorylation stat STAT jak3->stat Phosphorylation jak_in_26 This compound jak_in_26->jak3 Inhibition p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerization gene_transcription Gene Transcription stat_dimer->gene_transcription Translocation Immune Cell\nFunction Immune Cell Function gene_transcription->Immune Cell\nFunction

Figure 2: Inhibition of the JAK3-STAT signaling pathway by this compound.

The binding of a γc cytokine to its receptor leads to the recruitment and activation of JAK1 and JAK3. These kinases then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and the initiation of gene transcription that governs lymphocyte function. This compound, by potently and selectively inhibiting JAK3, disrupts this signaling cascade, thereby modulating the immune response.

Conclusion

This compound (compound 2) is a highly potent and selective inhibitor of JAK3. Its remarkable selectivity profile, as determined by in vitro kinase assays, suggests its potential as a valuable research tool for dissecting the specific roles of JAK3 in health and disease. Furthermore, its targeted mechanism of action holds promise for the development of novel therapeutics for autoimmune disorders and other conditions driven by aberrant γc cytokine signaling, with the potential for a more favorable safety profile compared to less selective JAK inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

The Enigmatic Jak-IN-26: A Deep Dive into its Structure-Activity Relationship for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways that are crucial for immunity, inflammation, and hematopoiesis. Dysregulation of JAK signaling is implicated in a multitude of diseases, including autoimmune disorders and cancers, making JAK inhibitors a significant area of therapeutic research. This guide focuses on the structure-activity relationship (SAR) of a specific, albeit not widely documented, JAK inhibitor designated as Jak-IN-26. Due to the limited publicly available information on "this compound," this document will synthesize general principles of JAK inhibitor SAR and apply them to a hypothetical model of this compound, drawing from established knowledge of other well-characterized JAK inhibitors.

The JAK-STAT Signaling Pathway: A Primer

The JAK-STAT pathway is the primary signaling cascade utilized by a wide array of cytokines, interferons, and growth factors.[1][2] The pathway is initiated upon the binding of a ligand to its cognate receptor on the cell surface. This binding event brings two receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and subsequent activation.[3] The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] Recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cellular processes like proliferation, differentiation, and immune responses.[2]

There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[5][6] Different cytokine receptors associate with specific pairs of JAKs, leading to distinct downstream signaling events.[3][7] This differential pairing provides a basis for the development of selective JAK inhibitors to target specific disease pathologies.[8]

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization STAT STAT Receptor->STAT 5. STAT Recruitment pJAK pJAK JAK->pJAK 3. Trans-phosphorylation pSTAT pSTAT STAT->pSTAT 6. STAT Phosphorylation pJAK->Receptor 4. Receptor Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 9. Gene Regulation

Caption: Figure 1: The JAK-STAT Signaling Pathway

General Principles of JAK Inhibitor Structure-Activity Relationships

Most small molecule JAK inhibitors are ATP-competitive, targeting the ATP-binding site within the kinase domain of the JAK proteins.[6] The SAR of these inhibitors is typically driven by optimizing interactions with key residues in this binding pocket to achieve high potency and selectivity. Common structural motifs and key interactions include:

  • Hinge-Binding Motif: A heterocyclic core, often a pyrimidine, pyrrolopyrimidine, or similar scaffold, forms hydrogen bonds with the hinge region of the kinase domain. This interaction is crucial for anchoring the inhibitor in the active site.

  • Selectivity Pockets: Subtle differences in the amino acid residues lining the ATP-binding pocket among the four JAK isoforms allow for the design of selective inhibitors. For example, exploiting differences in the gatekeeper residue can confer selectivity for one JAK family member over others.

  • Solvent-Exposed Regions: Modifications to the parts of the inhibitor that extend towards the solvent-exposed region of the active site can be used to fine-tune physicochemical properties such as solubility and cell permeability, as well as to modulate selectivity by interacting with residues on the protein surface.

Hypothetical Structure-Activity Relationship of this compound

In the absence of specific data for this compound, we will propose a hypothetical SAR based on a common JAK inhibitor scaffold, a pyrrolo[2,3-d]pyrimidine core, which is found in approved drugs like tofacitinib.

Table 1: Hypothetical In Vitro Activity of this compound Analogs

CompoundR1 GroupR2 GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound -CH2CH2CN-CH351002200
Analog 1-H-CH35050030>1000
Analog 2-CH2CH2OH-CH3101508300
Analog 3-CH2CH2CN-H2040015800
Analog 4-CH2CH2CN-CF33801150

SAR Interpretation:

  • R1 Group (Cyanoethyl Moiety): The data for Analog 1 (R1 = -H) suggests that the cyanoethyl group at the R1 position is critical for potent inhibition of JAK1 and JAK3. This group likely occupies a specific sub-pocket in the active site, forming favorable interactions. The hydroxyl group in Analog 2 retains some activity, indicating that a hydrogen bond acceptor at this position is beneficial, but the cyano group provides superior potency, possibly due to additional polar or hydrophobic interactions.

  • R2 Group (Methyl Group): Comparison of This compound with Analog 3 (R2 = -H) indicates that the methyl group at the R2 position contributes to overall potency across the JAK family. This small hydrophobic group may enhance binding by displacing water molecules or through van der Waals interactions. The trifluoromethyl group in Analog 4 further enhances potency, suggesting that this position is sensitive to electronic effects and that a more electron-withdrawing group can improve binding affinity.

  • Selectivity Profile: this compound demonstrates a preference for JAK1 and JAK3 over JAK2 and TYK2. This selectivity is likely driven by the specific combination of the R1 and R2 substituents that can exploit subtle differences in the topology and amino acid composition of the respective active sites.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately determining the SAR of any inhibitor series.

In Vitro JAK Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified. A peptide substrate, such as a poly(Glu, Tyr) random copolymer or a specific peptide sequence derived from a known JAK substrate (e.g., STAT), is used.[9][10]

  • Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the JAK enzyme, the peptide substrate, ATP (often radiolabeled with ³²P or ³³P, or in a system that allows for non-radioactive detection), and varying concentrations of the test compound (e.g., this compound).[11] The reaction is initiated by the addition of a MgCl₂/ATP solution.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated peptide on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, such as those using fluorescence polarization or luminescence (e.g., ADP-Glo™), the signal is read on a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Figure 2: In Vitro Kinase Assay Workflow Start Start Prepare Prepare Reagents: - JAK Enzyme - Peptide Substrate - ATP - Test Compound Start->Prepare Dispense Dispense Reagents into Microplate Prepare->Dispense Incubate Incubate at 30°C Dispense->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: Figure 2: In Vitro Kinase Assay Workflow

Cellular Phospho-STAT Assay

This assay measures the ability of a compound to inhibit JAK activity within a cellular context by quantifying the phosphorylation of its direct downstream target, STAT.

Methodology:

  • Cell Culture: A cytokine-dependent cell line (e.g., UT-7/EPO, TF-1) is cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound for a specific duration.

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, EPO for JAK2) to activate the JAK-STAT pathway.

  • Cell Lysis: After a short stimulation period, the cells are lysed to release the intracellular proteins.

  • Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) are measured using techniques such as:

    • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target STAT protein.

    • ELISA: A plate-based immunoassay using a capture antibody for total STAT and a detection antibody for phospho-STAT.

    • Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against the phospho-STAT of interest. The fluorescence intensity is then measured by flow cytometry.

  • Data Analysis: The level of pSTAT is normalized to the total amount of the STAT protein or a housekeeping protein. The EC50 value, the effective concentration of the compound that causes 50% inhibition of STAT phosphorylation, is determined.

Conclusion

While specific data on "this compound" remains elusive in the public domain, the principles of JAK inhibitor design and structure-activity relationship are well-established. By understanding the key interactions within the JAK ATP-binding site and employing robust in vitro and cellular assays, researchers can effectively design and optimize novel JAK inhibitors with desired potency and selectivity profiles. The hypothetical SAR analysis of this compound presented here serves as a framework for how such an investigation would be approached, highlighting the importance of systematic structural modifications and quantitative biological evaluation in the drug discovery process. Further public disclosure of data on this compound and other novel inhibitors will undoubtedly continue to advance the field of JAK-targeted therapies.

References

Technical Guide: The Inhibition of STAT3 Phosphorylation by Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information and specific quantitative data for a compound explicitly named "Jak-IN-26" are limited. Therefore, this guide provides a comprehensive overview of the mechanism and analysis of STAT3 phosphorylation inhibition using data from other well-characterized Janus Kinase (JAK) inhibitors as representative examples. The principles, pathways, and experimental protocols described herein are directly applicable to the study of novel JAK inhibitors like this compound.

Introduction: The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses. This pathway is integral to numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune regulation.[1][2] The mammalian JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][4]

Under normal physiological conditions, the JAK-STAT pathway is transiently activated and tightly controlled by negative feedback mechanisms, such as the Suppressors of Cytokine Signaling (SOCS) proteins.[5][6] However, aberrant or persistent activation of this pathway, particularly of STAT3, is a hallmark of many malignancies and inflammatory diseases.[5][7] Constitutively active STAT3 promotes the expression of genes involved in cell survival, angiogenesis, and tumor invasion, making the JAK-STAT3 axis a prime target for therapeutic intervention.[8][9]

Mechanism of Action: JAK Inhibition and STAT3 Phosphorylation

The activation of STAT3 is predominantly mediated by JAKs. The canonical activation sequence is as follows:

  • Ligand Binding: A cytokine or growth factor binds to its specific transmembrane receptor, causing receptor dimerization.

  • JAK Activation: The receptor-associated JAKs are brought into close proximity, where they trans-phosphorylate and activate each other.[10]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites act as docking points for the SH2 domains of latent STAT3 proteins in the cytoplasm.[9][10] Once recruited, STAT3 is phosphorylated by the JAKs, primarily at the tyrosine 705 (Tyr705) residue.[11]

  • Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) dissociates from the receptor, dimerizes with another p-STAT3 molecule, and translocates to the nucleus.[10][11]

  • Gene Transcription: In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[9]

JAK inhibitors are small molecules that typically function as ATP-competitive inhibitors, binding to the kinase domain of JAK enzymes. By occupying the ATP-binding site, they block the phosphorylation activity of JAKs. This prevents the subsequent phosphorylation and activation of STAT3, thereby inhibiting its dimerization, nuclear translocation, and downstream gene transcription.[12][13]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Receptor Receptor2 Receptor Receptor1->Receptor2 Dimerization STAT3_inactive STAT3 Receptor2->STAT3_inactive JAK1 JAK JAK2 JAK JAK1->JAK2 Trans-phosphorylation (Activation) JAK2->Receptor2 Phosphorylates JAK2->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Jak_IN JAK Inhibitor (e.g., this compound) Jak_IN->JAK2 INHIBITS Gene Target Gene Transcription DNA->Gene

Figure 1: The JAK-STAT signaling pathway and the point of inhibition.

Quantitative Data: Selectivity Profiles of JAK Inhibitors

A critical aspect of any JAK inhibitor is its selectivity profile across the four JAK family members, as this determines its therapeutic window and potential side effects.[14] For instance, inhibiting JAK2 can affect hematopoiesis, while inhibiting JAK3 is more specific to lymphoid cell function.[2][15] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 1: IC50 Values of Representative JAK Inhibitors Against JAK Family Kinases (Cell-Free Assays)

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Reference(s)
JAK-IN-25 21810516[16]
Abrocitinib 29803>10,000~1300[4]
Fedratinib >10003>1000-[3]
Pacritinib 2322128050[15]
Ruxolitinib 3.32.842819[15]
JAK-IN-3 570334[16]

Note: Data is compiled from multiple sources and assay conditions may vary. Lower IC50 values indicate higher potency.

Experimental Protocols

Evaluating the efficacy of a JAK inhibitor in blocking STAT3 phosphorylation involves a series of in vitro and cell-based assays.

In Vitro Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.

Objective: To determine the IC50 value of the inhibitor against a specific JAK isoform.

Methodology:

  • Reagents: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme; a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide); ATP; the test inhibitor (e.g., this compound) at various concentrations; assay buffer.

  • Procedure: a. The JAK enzyme is incubated with serially diluted concentrations of the inhibitor in a 96- or 384-well plate. b. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. c. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of remaining ATP is measured (less ATP means more kinase activity).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Western Blot for Phospho-STAT3 (p-STAT3)

This cell-based assay measures the level of phosphorylated STAT3 within cells after treatment with an inhibitor, providing a direct readout of target engagement in a biological context.

Objective: To determine the dose-dependent effect of an inhibitor on cytokine-induced or constitutive STAT3 phosphorylation in a cellular environment.

Methodology:

  • Cell Culture and Treatment: a. Select a cell line with either constitutive STAT3 activation (e.g., certain cancer cell lines) or one that responds to cytokine stimulation (e.g., cells treated with Interleukin-6 (IL-6) or Oncostatin M (OSM)).[13][17] b. Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the JAK inhibitor for a set period (e.g., 2 hours).[17] c. If required, stimulate the cells with a cytokine (e.g., 25 ng/mL OSM) for a short duration (e.g., 30 minutes) to induce STAT3 phosphorylation.[17]

  • Cell Lysis: Wash cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel via SDS-PAGE, then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705). c. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the same membrane with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to assess the specific reduction in the phosphorylated form of the protein.

Western_Blot_Workflow A 1. Cell Culture & Inhibitor Treatment B 2. Cytokine Stimulation (if required) A->B C 3. Cell Lysis (with phosphatase inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Membrane Transfer (PVDF/Nitrocellulose) E->F G 7. Immunoblotting (p-STAT3 & Total STAT3 Ab) F->G H 8. Detection & Analysis G->H

Figure 2: Experimental workflow for Western Blot analysis of p-STAT3.
Cell Proliferation / Viability Assay

This assay assesses the downstream functional consequences of inhibiting the JAK-STAT3 pathway, such as the suppression of tumor cell growth.

Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cells dependent on JAK-STAT3 signaling.

Methodology:

  • Reagents: A cell line known to be dependent on STAT3 signaling; the test inhibitor; a viability reagent (e.g., AlamarBlue, MTT, or CellTiter-Glo).

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density. b. After 24 hours, treat the cells with a range of concentrations of the JAK inhibitor. c. Incubate the cells for a specified period (e.g., 48-72 hours).[8] d. Add the viability reagent to each well according to the manufacturer's instructions. e. Measure the signal (fluorescence, absorbance, or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the concentration that causes 50% growth inhibition (GI50) or a 50% reduction in viability (IC50) by plotting the data and fitting it to a dose-response curve.[7]

In Vivo Analysis

To validate in vitro findings, the efficacy of a JAK inhibitor is tested in preclinical animal models, often using patient-derived xenografts (PDXs) or cell line-derived xenografts.[18]

Methodology:

  • Model: Immune-deficient mice are implanted with human tumor cells that exhibit constitutive STAT3 activation.

  • Treatment: Once tumors are established, mice are treated with the JAK inhibitor (e.g., via oral gavage) or a vehicle control.

  • Endpoints:

    • Tumor Growth: Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound.[8]

    • Pharmacodynamics: Tumors can be harvested post-treatment to analyze the levels of p-STAT3 via Western blot or immunohistochemistry to confirm target engagement in vivo.[19]

    • Toxicity: Animal weight and general health are monitored to assess the safety profile of the inhibitor.

Conclusion

The inhibition of STAT3 phosphorylation via the targeting of Janus kinases is a clinically validated and promising strategy for the treatment of various cancers and inflammatory disorders. A thorough characterization of any novel inhibitor, such as this compound, requires a multi-faceted approach. This includes determining its potency and selectivity through biochemical assays, confirming its on-target cellular activity by measuring p-STAT3 levels, and evaluating its functional impact on cell viability and in vivo tumor growth. The protocols and data presented in this guide provide a foundational framework for researchers and drug developers working to advance new therapies targeting the critical JAK-STAT3 signaling axis.

References

The Role of Jak-IN-26 in Cytokine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jak-IN-26 is a potent, orally active inhibitor of the Janus kinase (JAK) family, a critical component of the cytokine signaling cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cytokine-induced signal transduction, and detailed methodologies for its characterization. By inhibiting the JAK/STAT pathway, this compound modulates the cellular responses to a variety of cytokines, making it a valuable tool for research in immunology, oncology, and inflammatory diseases. This document summarizes the available quantitative data, outlines experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in cytokine signaling.

Introduction to JAK-STAT Signaling

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines, growth factors, and hormones. This pathway is integral to the regulation of cellular processes such as proliferation, differentiation, apoptosis, and immune responses. The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases associate with the intracellular domains of cytokine receptors.

Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity. This allows for their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including autoimmune disorders, hematological malignancies, and solid tumors, making JAKs attractive targets for therapeutic intervention.

This compound: A Potent JAK Inhibitor

This compound is a small molecule inhibitor that targets the JAK family of kinases. It has been characterized as an orally active compound with the ability to modulate cytokine signaling.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of JAKs. By blocking the phosphorylation of STAT proteins, it prevents their activation and subsequent translocation to the nucleus, thereby downregulating the expression of cytokine-responsive genes. A key demonstrated activity of this compound is its ability to inhibit the phosphorylation of STAT3 induced by interferon-alpha2B (IFN-α2B) in Jurkat cells, a human T lymphocyte cell line.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified in a cellular assay, demonstrating its potency in a physiologically relevant context.

Assay Type Cell Line Stimulus Endpoint IC50 Reference
IFN-α2B-induced STAT3 PhosphorylationJurkatIFN-α2BPhosphorylation of STAT317.2 nM[1]

Table 1: Cellular Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay (General Protocol)

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of isolated kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against individual JAK isoforms (JAK1, JAK2, JAK3, TYK2).

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., a biotinylated peptide derived from a known JAK substrate)

  • This compound (dissolved in DMSO)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the JAK enzyme and substrate peptide solution to each well.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the amount of product formed (e.g., ADP) according to the manufacturer's protocol for the chosen detection reagent.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular STAT Phosphorylation Assay

Cellular assays are crucial for assessing a compound's activity in a biological context, including its cell permeability and engagement with the target in its native environment.

Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation in a specific cell line.

Materials:

  • Jurkat cells

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Human IFN-α2B

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-STAT3 (pY705) and anti-total-STAT3

  • Secondary antibodies (e.g., HRP-conjugated)

  • Western blot reagents and equipment or ELISA-based detection system

Procedure:

  • Seed Jurkat cells in a multi-well plate and starve them of serum for a few hours to reduce basal signaling.

  • Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a pre-determined concentration of IFN-α2B (e.g., EC80) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of phosphorylated STAT3 and total STAT3 in the lysates using Western blotting or a quantitative immunoassay (e.g., ELISA).

  • Quantify the band intensities (for Western blot) or the signal (for ELISA).

  • Normalize the phosphorylated STAT3 signal to the total STAT3 signal for each sample.

  • Calculate the percent inhibition of STAT3 phosphorylation for each concentration of this compound relative to the stimulated vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

The Canonical JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Binding JAK JAK Receptor:f2->JAK STAT STAT Receptor:f2->STAT 5. STAT Recruitment & Docking JAK->Receptor:f2 JAK->JAK JAK->STAT 6. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Jak_IN_26 This compound Jak_IN_26->JAK Inhibition Transcription Gene Transcription DNA->Transcription 9. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Workflow for Cellular STAT Phosphorylation Assay

Cellular_Assay_Workflow start Start: Seed and Starve Cells pretreat Pre-treat with this compound or Vehicle (DMSO) start->pretreat stimulate Stimulate with Cytokine (e.g., IFN-α2B) pretreat->stimulate lyse Wash and Lyse Cells stimulate->lyse quantify_protein Quantify Protein Concentration lyse->quantify_protein detect Detect p-STAT and Total STAT (Western Blot / ELISA) quantify_protein->detect analyze Analyze Data: Normalize p-STAT to Total STAT detect->analyze calculate_ic50 Calculate % Inhibition and Determine IC50 analyze->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining the cellular potency of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the JAK/STAT pathway in various physiological and pathological processes. Its demonstrated ability to inhibit cytokine-induced STAT3 phosphorylation provides a clear mechanism for its modulation of immune and inflammatory responses. The data and protocols presented in this guide offer a framework for the further characterization and application of this compound in preclinical research and drug development. A comprehensive understanding of its selectivity profile across all JAK isoforms is a critical next step in fully elucidating its therapeutic potential and potential off-target effects.

References

An In-Depth Technical Guide to Jak-IN-26 (JAK-3-IN-1) as a Chemical Probe for JAK Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making the development of selective inhibitors a key focus for both therapeutic and research purposes.[3][4] Jak-IN-26, also known as JAK-3-IN-1 and referred to in its discovery literature as compound 9 , is a potent and highly selective covalent inhibitor of JAK3.[5] Its selectivity is achieved by targeting a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, a feature not present in other JAK family members. This makes this compound an invaluable chemical probe for dissecting the specific roles of JAK3 in cellular signaling and disease models.

This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its use in research.

Data Presentation

The quantitative data for this compound (JAK-3-IN-1) is summarized in the tables below for easy comparison.

Table 1: Biochemical Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. JAK3
JAK3 4.8 -
JAK1896>180-fold
JAK21050>218-fold
TYK2>10,000>2083-fold
FLT313Off-target
TTK49Off-target
TXK36Off-target
BLK157Off-target
BTK794>165-fold
ITK1070>222-fold
EGFR (WT)409>85-fold

Data sourced from MedchemExpress, compiled from primary literature.[5]

Table 2: Cellular Activity of this compound

AssayCell TypeEndpointIC50 / Effective Concentration
Proliferation of JAK3-dependent Ba/F3 cellsBa/F3Inhibition of Proliferation69 nM
Inhibition of IL-4 induced p-STAT6BMDMsp-STAT6 Inhibition500 nM (complete inhibition)
Inhibition of IFNβ-induced p-STAT1BMDMsp-STAT1 Inhibition5.0 µM (partial inhibition)

Data sourced from MedchemExpress.[5]

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValue
Dosing10 mg/kg, oral (p.o.)
Half-life (T½)1.4 hours
Area Under the Curve (AUC)795 ng*hr/mL
Oral Bioavailability66%

Data sourced from MedchemExpress.[5]

Signaling Pathway and Experimental Workflows

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Jak_IN_26 This compound Jak_IN_26->JAK Inhibition Transcription Gene Transcription DNA->Transcription 7. Transcription Regulation

Experimental Workflow for Characterization of this compound

Experimental_Workflow start Start biochem Biochemical Assays (Kinase Inhibition) start->biochem Potency & Selectivity cell_based Cell-Based Assays (Proliferation, p-STAT) biochem->cell_based Cellular Activity in_vivo In Vivo Studies (PK, Efficacy) cell_based->in_vivo Pharmacokinetics & Efficacy end Characterized Probe in_vivo->end

Logic Diagram: Development of a Selective Covalent Probe

Covalent_Probe_Logic A High homology in ATP-binding sites of JAK family kinases B Challenge in developing selective inhibitors A->B C Identification of unique Cys909 in JAK3 active site B->C Opportunity D Design of inhibitors with a covalent warhead (acrylamide) C->D E Synthesis of this compound D->E F High potency and selectivity for JAK3 E->F

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against JAK family kinases.[6][7]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes (e.g., BPS Bioscience, Promega)

  • Substrate: Poly(Glu, Tyr) 4:1 peptide

  • Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • ATP solution

  • This compound (serial dilutions in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare Reagents:

    • Dilute enzymes, substrate, and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for each enzyme.

    • Perform a serial dilution of this compound in DMSO. Then, dilute further in Kinase Buffer to achieve the desired final concentrations with a constant final DMSO concentration (e.g., 1%).

  • Kinase Reaction:

    • To the wells of a 384-well plate, add:

      • 1 µL of diluted this compound or DMSO vehicle (for positive and negative controls).

      • 2 µL of diluted kinase enzyme (e.g., 1.5 ng of JAK3).

      • 2 µL of substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Read the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Ba/F3 Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of Ba/F3 cells engineered to be dependent on JAK3 signaling.[8][9][10]

Materials:

  • Ba/F3 cells stably expressing a constitutively active JAK3 mutant.

  • Growth Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin/Streptomycin.

  • Assay Medium: Growth Medium without IL-3.

  • This compound (serial dilutions).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • 96-well white, clear-bottom tissue culture plates.

Procedure:

  • Cell Culture:

    • Culture the JAK3-dependent Ba/F3 cells in Growth Medium.

  • Assay Setup:

    • Harvest cells and wash twice with Assay Medium to remove any residual IL-3.

    • Resuspend cells in Assay Medium and seed at a density of 20,000 cells/well in 90 µL in a 96-well plate.

  • Inhibitor Treatment:

    • Add 10 µL of serially diluted this compound or DMSO vehicle to the appropriate wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence using a plate reader.

    • Calculate the percent inhibition of proliferation and determine the IC50 value.

Western Blotting for p-STAT6 Inhibition in BMDMs

This protocol assesses the ability of this compound to inhibit the JAK3-downstream signaling event, phosphorylation of STAT6, in primary cells.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs).

  • RPMI-1640 medium with 10% FBS and M-CSF.

  • Recombinant mouse IL-4.

  • This compound.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-p-STAT6 (Tyr641), anti-STAT6, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment:

    • Culture BMDMs to the desired confluency.

    • Pre-treat cells with various concentrations of this compound or DMSO vehicle for 2-3 hours.

    • Stimulate the cells with 10 ng/mL of IL-4 for 30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer.

    • Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-STAT6) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for total STAT6 and a loading control (e.g., β-actin) to ensure equal protein loading.

In Vivo Efficacy Study in a Mouse Model

This protocol provides a general framework for assessing the in vivo activity of this compound. Specifics will depend on the disease model.[11][12][13]

Materials:

  • Appropriate mouse model (e.g., xenograft model of a JAK3-dependent T-cell malignancy).

  • This compound.

  • Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80 in water).

  • Oral gavage needles.

Procedure:

  • Animal Acclimation and Model Establishment:

    • Acclimate animals according to institutional guidelines.

    • Establish the disease model (e.g., subcutaneous or systemic tumor cell inoculation).

    • Monitor disease progression until a predetermined endpoint for treatment initiation (e.g., palpable tumors).

  • Dosing:

    • Randomize animals into treatment and vehicle control groups.

    • Prepare the dosing solution of this compound in the vehicle.

    • Administer this compound (e.g., 30-75 mg/kg) or vehicle via oral gavage, once or twice daily.

  • Monitoring and Endpoint Analysis:

    • Monitor animal body weight and overall health daily.

    • Measure tumor volume with calipers regularly (for subcutaneous models).

    • At the end of the study, collect tumors and/or relevant tissues for pharmacodynamic analysis (e.g., western blotting for p-STAT) or histological evaluation.

  • Data Analysis:

    • Compare tumor growth inhibition between the treated and vehicle groups.

    • Analyze pharmacodynamic markers to confirm target engagement in vivo.

Disclaimer: All experimental work should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety.

References

Methodological & Application

Application Notes and Protocols for Jak-IN-26 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Jak-IN-26, an orally active Janus kinase (JAK) inhibitor. The included methodologies cover both biochemical and cellular assays to characterize the potency and selectivity of this compound, facilitating its use in drug discovery and signal transduction research.

Introduction to this compound

This compound is a potent inhibitor of the JAK family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer. This compound has been shown to effectively inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, key downstream effectors in the JAK-STAT cascade. Specifically, this compound inhibits IFN-α2B-induced phosphorylation of STAT3 in Jurkat cells with a half-maximal inhibitory concentration (IC50) of 17.2 nM[1].

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against individual JAK isoforms and in a cellular context is summarized in the table below. This data is essential for understanding the compound's selectivity profile and its functional effects on downstream signaling.

TargetAssay TypeIC50 (nM)
JAK1BiochemicalData not available in search results
JAK2BiochemicalData not available in search results
JAK3BiochemicalData not available in search results
TYK2BiochemicalData not available in search results
pSTAT3 (cellular)Jurkat cells17.2[1]

Note: IC50 values for individual JAK isoforms were not available in the provided search results. These values are critical for a complete selectivity profile and should be determined experimentally.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 values of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes. This assay measures the ability of the inhibitor to block the phosphorylation of a substrate peptide by the kinase.

Materials:

  • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to picomolar concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the JAK enzymes and the biotinylated peptide substrate in assay buffer to their optimal concentrations. These concentrations should be predetermined through enzyme titration experiments.

  • Assay Reaction: a. To each well of the assay plate, add the assay buffer. b. Add the this compound dilutions or DMSO (for control wells). c. Add the JAK enzyme to each well. d. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. e. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to the Km value for each respective kinase to ensure accurate IC50 determination. f. Incubate the plate at 30°C for 60 minutes.

  • Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions. b. Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity. c. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. d. Measure the luminescence using a plate reader.

  • Data Analysis: a. Plot the luminescence signal against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

experimental_workflow_biochemical cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection & Analysis prep_compound This compound Serial Dilution add_compound Add this compound/DMSO prep_compound->add_compound prep_enzyme JAK Enzyme Dilution add_enzyme Add JAK Enzyme prep_enzyme->add_enzyme prep_substrate Substrate & ATP Mix start_reaction Add Substrate/ATP prep_substrate->start_reaction add_buffer Add Assay Buffer add_buffer->add_compound add_compound->add_enzyme pre_incubate Pre-incubation (15-30 min) add_enzyme->pre_incubate pre_incubate->start_reaction incubate_reaction Incubation (60 min at 30°C) start_reaction->incubate_reaction add_detection Add Kinase-Glo® Reagent incubate_reaction->add_detection incubate_detection Incubation (10 min) add_detection->incubate_detection read_plate Measure Luminescence incubate_detection->read_plate analyze_data IC50 Calculation read_plate->analyze_data

Caption: Workflow for the biochemical kinase inhibition assay.

Cellular Assay: Inhibition of STAT3 Phosphorylation in Jurkat Cells

This protocol details a cell-based assay to measure the inhibitory effect of this compound on the phosphorylation of STAT3 in Jurkat cells stimulated with interferon-alpha (IFN-α).

Materials:

  • Jurkat cells (human T lymphocyte cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Recombinant human IFN-α2B

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 90% methanol in PBS)

  • Primary antibody: Anti-phospho-STAT3 (Tyr705) antibody

  • Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

  • Compound Treatment: a. Seed Jurkat cells in a 96-well plate at a density of 2x10^5 cells/well. b. Prepare serial dilutions of this compound in culture medium. c. Add the this compound dilutions or vehicle (DMSO) to the cells and incubate for 1-2 hours at 37°C.

  • Cell Stimulation: a. Stimulate the cells by adding IFN-α2B to a final concentration of 100 ng/mL. b. Incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization: a. Centrifuge the plate to pellet the cells and discard the supernatant. b. Resuspend the cells in Fixation Buffer and incubate for 10 minutes at room temperature. c. Centrifuge and wash the cells with PBS. d. Resuspend the cells in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.

  • Immunostaining: a. Centrifuge and wash the cells twice with PBS containing 1% BSA. b. Resuspend the cells in a solution containing the anti-phospho-STAT3 antibody and incubate for 1 hour at room temperature. c. Wash the cells twice with PBS/BSA. d. Resuspend the cells in a solution containing the fluorescently labeled secondary antibody and incubate for 30 minutes at room temperature in the dark. e. Wash the cells twice with PBS/BSA.

  • Flow Cytometry: a. Resuspend the cells in PBS. b. Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.

  • Data Analysis: a. Determine the median fluorescence intensity (MFI) for each sample. b. Normalize the MFI of the treated samples to the MFI of the stimulated, untreated control. c. Plot the normalized MFI against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation GeneTranscription Gene Transcription DNA->GeneTranscription 6. Gene Regulation Cytokine Cytokine (e.g., IFN-α) Cytokine->CytokineReceptor 1. Binding Jak_IN_26 This compound Jak_IN_26->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Jak-IN-26 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-26 is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound exerts its effects by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, a key downstream effector in the JAK-STAT cascade. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, cell cycle, and signal transduction.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of JAKs. By blocking the catalytic activity of JAKs, this compound prevents the phosphorylation and subsequent activation of STAT proteins. One of the key downstream effects of this compound is the inhibition of IFN-α2B-induced phosphorylation of STAT3.[1] This blockade of STAT3 signaling leads to the modulation of target gene expression involved in cell survival, proliferation, and apoptosis.

digraph "Jak-IN-26_Mechanism_of_Action" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
  edge [arrowhead=normal, penwidth=1.5];

// Nodes Cytokine [label="Cytokine\n(e.g., IFN-α, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JakIN26 [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3\n(Dimerization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JakIN26 -> JAK [label="Inhibits", arrowhead=tee, color="#EA4335"]; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Nucleus [label="Translocates"]; Nucleus -> GeneTranscription [label="Regulates"];

// Invisible edges for layout {rank=same; Cytokine; JakIN26} }

Figure 2: Workflow for the preparation and use of this compound stock solutions.

Cell Viability Assay (MTT/XTT)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • For MTT assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • For XTT assay:

    • Add the activated XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for XTT).

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of STAT3 Phosphorylation

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cytokine for stimulation (e.g., IFN-α or IL-6)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and mouse or rabbit anti-total STAT3

  • Secondary antibodies: HRP-conjugated anti-rabbit and/or anti-mouse IgG

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • SDS-PAGE gels, transfer apparatus, and blotting membranes

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • (Optional) Serum-starve the cells for a few hours before treatment if assessing cytokine-induced phosphorylation.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate cytokine (e.g., IFN-α or IL-6) for a short period (e.g., 15-30 minutes). Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total STAT3 and a loading control to ensure equal protein loading.

```dot digraph "Western_Blot_Workflow" { graph [rankdir="TB", nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, penwidth=1.5];

// Nodes CellCulture [label="Cell Culture & Treatment\n(this compound ± Cytokine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis & Protein\nQuantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDSPAGE [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="Protein Transfer\nto Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="Blocking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryAb [label="Primary Antibody Incubation\n(p-STAT3, STAT3, Loading Control)", fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryAb [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Chemiluminescent Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CellCulture -> Lysis; Lysis -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; Detection -> Analysis; }

References

Application Notes and Protocols for Tofacitinib, a Representative JAK Inhibitor in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information has been compiled for Tofacitinib, a well-characterized Janus kinase (JAK) inhibitor, as a representative example. The originally requested compound, "Jak-IN-26," could not be identified in publicly available scientific literature, suggesting it may be a non-standard nomenclature, an internal compound code, or a typographical error. The principles, protocols, and data presentation formats provided below are broadly applicable to the preclinical evaluation of JAK inhibitors in inflammatory disease models.

Application Notes

Tofacitinib is an oral, small-molecule inhibitor of Janus kinases, primarily targeting JAK1 and JAK3, with a lesser effect on JAK2.[1] By blocking these enzymes, Tofacitinib disrupts the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[1][2] This mechanism of action makes Tofacitinib an effective therapeutic agent in various autoimmune and inflammatory conditions.[1] In animal models of inflammation, Tofacitinib has demonstrated significant efficacy in reducing disease severity, mitigating tissue damage, and modulating immune responses.[3][4]

The primary application of Tofacitinib in preclinical research is to investigate the role of JAK-STAT signaling in various inflammatory disease models and to evaluate its therapeutic potential. Common animal models where Tofacitinib has been successfully employed include:

  • Collagen-Induced Arthritis (CIA) in Rats and Mice: A widely used model for rheumatoid arthritis, characterized by joint swelling, inflammation, and cartilage destruction.[5][6]

  • Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice: This model mimics the hyperproliferative and inflammatory skin lesions seen in human psoriasis.[7][8]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: A model for inflammatory bowel disease (IBD), particularly ulcerative colitis, characterized by weight loss, diarrhea, and colonic inflammation.[9][10]

  • Experimental Autoimmune Uveitis (EAU) in Mice: A model for autoimmune uveitis, an inflammatory condition of the eye.[11]

Tofacitinib's effects in these models are typically assessed through a combination of clinical scoring, histological analysis of affected tissues, and measurement of inflammatory biomarkers such as cytokines and chemokines.[8][11][12]

Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific cell surface receptor. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[13][14] Tofacitinib exerts its anti-inflammatory effects by competitively inhibiting the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs.[15]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation JAK3->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Regulation

Figure 1: Tofacitinib Inhibition of the JAK-STAT Signaling Pathway.

Experimental Protocols

Below are detailed protocols for inducing and treating common inflammatory conditions in animal models with Tofacitinib.

Collagen-Induced Arthritis (CIA) in Rats

Objective: To evaluate the efficacy of Tofacitinib in a rat model of rheumatoid arthritis.

Materials:

  • Male Lewis rats (6-8 weeks old)

  • Bovine type II collagen (CII)

  • Incomplete Freund's Adjuvant (IFA)

  • Complete Freund's Adjuvant (CFA)

  • Tofacitinib

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Calipers for paw measurement

Protocol:

  • Induction of Arthritis:

    • On day 0, immunize rats intradermally at the base of the tail with 100 µL of an emulsion containing 100 µg of bovine type II collagen in 0.05 M acetic acid, emulsified with an equal volume of CFA.

    • On day 7, administer a booster immunization with 100 µL of an emulsion of 100 µg of CII in IFA.

  • Treatment:

    • Begin Tofacitinib treatment on day 21 post-induction, once arthritis is established.[5]

    • Randomly assign rats to treatment groups (n=3-4 per group): Vehicle control, Tofacitinib (1.5 mg/kg), and Tofacitinib (5.0 mg/kg).[5]

    • Administer Tofacitinib or vehicle subcutaneously once daily.[5]

  • Assessment:

    • Measure hind paw volume or thickness using calipers every other day from day 0 to day 20, and then at 0, 1, 2, 4, 6, 8, 12, 24, 36, 48, 96, and 144 hours post-dosing on day 21.[5]

    • At the end of the study, euthanize animals and collect joint tissues for histological analysis of inflammation, pannus formation, and bone erosion.

    • Collect blood samples for measurement of inflammatory cytokines (e.g., IL-6, TNF-α) and C-reactive protein (CRP).[16]

Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

Objective: To assess the effect of Tofacitinib on skin inflammation in a mouse model of psoriasis.

Materials:

  • Female BALB/c mice (6-12 weeks old)

  • Imiquimod cream (5%)

  • Tofacitinib

  • Vehicle (e.g., appropriate solvent for oral gavage or topical application)

  • Calipers for ear thickness measurement

Protocol:

  • Induction of Psoriasis-like Lesions:

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and the right ear of each mouse for 5-7 consecutive days.

  • Treatment:

    • Administer Tofacitinib (e.g., 30 mg/kg, twice daily by oral gavage) or vehicle starting from the first day of imiquimod application.[8]

  • Assessment:

    • Measure ear thickness daily using calipers.[8]

    • Score the severity of skin inflammation on the back based on erythema, scaling, and thickness.

    • At the end of the study, euthanize mice and collect skin tissue for histological analysis (e.g., epidermal thickness, inflammatory cell infiltration) and gene expression analysis of inflammatory mediators (e.g., IL-17A, IL-22, IL-23, IL-31).[7][8]

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Objective: To evaluate the therapeutic effect of Tofacitinib in a mouse model of inflammatory bowel disease.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Dextran sulfate sodium (DSS; 36-50 kDa)

  • Tofacitinib

  • Vehicle (e.g., water for oral gavage)

Protocol:

  • Induction of Colitis:

    • Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Treatment:

    • Administer Tofacitinib (e.g., 15 mg/kg, once daily by oral gavage) or vehicle, starting concurrently with DSS administration or after the onset of clinical signs.[17]

  • Assessment:

    • Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate a Disease Activity Index (DAI).

    • At the end of the study, euthanize mice and measure colon length.

    • Collect colon tissue for histological analysis of inflammation, ulceration, and crypt damage.

    • Analyze colon tissue for myeloperoxidase (MPO) activity as a marker of neutrophil infiltration and for cytokine expression.

Experimental Workflow

A typical experimental workflow for evaluating a JAK inhibitor like Tofacitinib in an animal model of inflammation involves several key stages, from model induction to data analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Disease Induction & Treatment cluster_monitoring Monitoring & Assessment cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis & Interpretation A Animal Acclimatization B Baseline Measurements A->B C Induce Inflammatory Disease Model B->C D Randomize into Treatment Groups C->D E Administer Tofacitinib or Vehicle D->E F Monitor Clinical Signs (e.g., paw swelling, weight loss) E->F Daily/Regularly G In-life Measurements (e.g., imaging, behavioral tests) F->G H Euthanasia & Sample Collection (Blood, Tissues) G->H At Study Termination I Histopathology H->I J Biomarker Analysis (e.g., Cytokines, Gene Expression) H->J K Statistical Analysis I->K J->K L Conclusion K->L

Figure 2: General Experimental Workflow for In Vivo Studies.

Data Presentation

The following tables summarize representative quantitative data from studies using Tofacitinib in animal models of inflammation.

Table 1: Effect of Tofacitinib on Psoriasis-like Skin Inflammation in Mice [8]

Treatment GroupEar Thickness (mm, mean ± SEM)
Vehicle0.35 ± 0.02
Tofacitinib (30 mg/kg, BID)0.23 ± 0.01
Anti-p40 Antibody (16 mg/kg)0.15 ± 0.01

*p < 0.05 compared to vehicle. Data are representative and may vary between studies.

Table 2: Effect of Tofacitinib on Ankle Thickness in a Mouse Model of Psoriatic Arthritis [18]

Treatment GroupAnkle Thickness (mm, mean)p-value
Vehicle3.9-
Tofacitinib (50 mg/kg/day)1.90.001

Table 3: Effect of Tofacitinib on Spontaneous Scratching in an Imiquimod-Induced Psoriasis Mouse Model [7]

Treatment GroupScratching Bouts (per 30 min, mean ± SEM)
Naive25 ± 5
Imiquimod + Vehicle150 ± 20*
Imiquimod + Tofacitinib75 ± 15#

*p < 0.05 compared to naive. #p < 0.05 compared to Imiquimod + Vehicle.

Table 4: Effect of Tofacitinib on mRNA Expression of Itch-Related Cytokines in Imiquimod-Treated Mouse Skin [7]

GeneImiquimod + Vehicle (Fold Change vs. Naive)Imiquimod + Tofacitinib (Fold Change vs. Naive)
Il22~150~50
Il23~25~10
Il31~8~3*

*p < 0.05 compared to Imiquimod + Vehicle.

These tables provide a clear and concise summary of the quantitative outcomes from preclinical studies, demonstrating the anti-inflammatory and antipruritic effects of Tofacitinib in relevant animal models. Researchers and drug development professionals can use this information as a guide for designing and interpreting their own studies with JAK inhibitors.

References

Application Notes and Protocols for JAK-IN-26 in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the JAK/STAT pathway is frequently implicated in the pathogenesis of various cancers, including hematological malignancies and solid tumors, making it a promising target for therapeutic intervention.[1][4][5] JAK inhibitors represent a class of targeted therapies designed to block the activity of JAK enzymes, thereby inhibiting the downstream signaling cascade that promotes cancer cell growth.[6]

This document provides detailed application notes and protocols for the use of JAK-IN-26, a representative JAK inhibitor, in cancer cell line proliferation assays. The information presented herein is intended to guide researchers in the design and execution of experiments to evaluate the anti-proliferative effects of this and similar compounds.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is activated by the binding of cytokines and growth factors to their corresponding transmembrane receptors.[1][4] This binding event leads to the dimerization of receptor subunits and the subsequent trans-phosphorylation and activation of receptor-associated JAKs.[7][8] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[8] Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and inflammation.[2][3][8]

This compound is a small molecule inhibitor that targets the ATP-binding pocket of JAK enzymes, preventing their phosphorylation and activation.[8] By blocking this initial step, this compound effectively abrogates the entire downstream signaling cascade, leading to a reduction in the expression of genes that drive cancer cell proliferation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor:f0 Binding JAK JAK Receptor:f0->JAK Activation JAK_P p-JAK JAK->JAK_P Autophosphorylation STAT STAT JAK_P->STAT Phosphorylation STAT_P p-STAT Dimer STAT->STAT_P Dimerization DNA DNA STAT_P->DNA Translocation JAK_IN_26 This compound JAK_IN_26->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Cell_Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Harvest_Count 2. Harvest & Count Cells Cell_Culture->Harvest_Count Seed_Plate 3. Seed 96-well Plate Harvest_Count->Seed_Plate Prepare_Inhibitor 4. Prepare this compound Dilutions Seed_Plate->Prepare_Inhibitor Add_Inhibitor 5. Add Inhibitor to Cells Prepare_Inhibitor->Add_Inhibitor Incubate 6. Incubate (24-72h) Add_Inhibitor->Incubate Add_Reagent 7. Add Viability Reagent (MTT or Resazurin) Incubate->Add_Reagent Incubate_Reagent 8. Incubate (1-4h) Add_Reagent->Incubate_Reagent Measure_Signal 9. Measure Absorbance/ Fluorescence Incubate_Reagent->Measure_Signal Calculate_Viability 10. Calculate % Viability Measure_Signal->Calculate_Viability Determine_IC50 11. Determine IC50 Calculate_Viability->Determine_IC50

References

Application Notes and Protocols for In Vivo Studies with Jak-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of Jak-IN-26, a potent and orally active JAK inhibitor, for in vivo experimental use. The protocol outlines the necessary steps for dissolving this compound to achieve a clear and stable solution suitable for administration in animal models. The provided formulation and procedures are based on commercially available information and are intended to serve as a guide for researchers. Adherence to proper laboratory safety and animal handling guidelines is essential.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the solubility and formulation requirements of the compound.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight420.46 g/mol [1]
FormulaC₂₂H₂₄N₆O₂[1]
AppearanceCrystalline solidN/A
SolubilitySoluble in DMSO[1]

In Vivo Dissolution Protocol

The following protocol is recommended for the preparation of a 2.5 mg/mL solution of this compound suitable for in vivo administration. This formulation uses a combination of solvents to ensure the solubility and stability of the compound.

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Vehicle Formulation

The recommended vehicle for in vivo administration of this compound consists of a mixture of DMSO, PEG300, Tween-80, and Saline. The final concentration of each component in the vehicle is outlined in Table 2.

Table 2: Vehicle Composition for this compound Formulation

ComponentPercentage of Final Volume
DMSO10%
PEG30040%
Tween-805%
Saline45%
Step-by-Step Dissolution Procedure

This protocol is for the preparation of 1 mL of a 2.5 mg/mL this compound working solution.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder.

    • Dissolve it in the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.

    • Ensure the powder is completely dissolved by vortexing or gentle heating if necessary.

  • Add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly by vortexing until a homogenous solution is obtained.[1]

  • Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.[1]

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix the final solution thoroughly. The resulting solution should be clear.[1]

Storage and Stability
  • Stock Solution (in DMSO): It is recommended to aliquot and store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1]

  • Working Solution: The final working solution should be prepared fresh before each experiment. If the continuous dosing period exceeds half a month, this formulation should be used with caution.[1]

Administration Guidelines

The choice of administration route and dosage will depend on the specific experimental design. This compound is described as an orally active inhibitor.[1] However, the prepared formulation is also suitable for parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection. It is crucial to adhere to institutional guidelines for animal welfare and approved administration volumes for the chosen species and route.

Signaling Pathway and Experimental Workflow

The JAK-STAT Signaling Pathway

This compound is an inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Jak_IN_26 This compound Jak_IN_26->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription InVivo_Workflow A Prepare this compound Working Solution (2.5 mg/mL) C Vehicle Control Group Administration A->C D This compound Treatment Group Administration (e.g., oral gavage) A->D B Animal Acclimatization and Grouping B->C B->D E Monitoring of Animals (Health, Behavior, Tumor Growth, etc.) C->E D->E F Sample Collection (Blood, Tissues) E->F G Data Analysis (e.g., Pharmacokinetics, Pharmacodynamics) F->G

References

Application Notes and Protocols for Jak-IN-26 Administration in Mouse Models of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of Jak-IN-26, a potent Janus kinase (JAK) inhibitor, in preclinical mouse models of arthritis. The protocols outlined below are based on established methodologies for inducing arthritis in mice and general practices for the in vivo testing of small molecule inhibitors.

Introduction to this compound and its Mechanism of Action

This compound is an orally active small molecule inhibitor of the Janus kinase family of enzymes. JAKs are critical components of the intracellular signaling pathways for numerous cytokines that are central to the pathogenesis of rheumatoid arthritis (RA) and other inflammatory diseases.[1] By blocking the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, this compound can inhibit the signaling of pro-inflammatory cytokines such as interleukins (IL-6, IL-7, IL-15, IL-21) and interferons, thereby reducing inflammation and preventing joint damage.[2][3]

The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[4] this compound competitively binds to the ATP-binding site of JAKs, preventing their activation and the downstream signaling events.

Experimental Protocols

Induction of Collagen-Induced Arthritis (CIA) in Mice

Collagen-induced arthritis is a widely used and well-characterized mouse model that shares many pathological and immunological features with human rheumatoid arthritis.[5]

Materials:

  • Male DBA/1J mice, 8-10 weeks old

  • Bovine or chicken type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Syringes and needles (26-30 gauge)

  • Homogenizer or emulsifier

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by mixing an equal volume of the collagen solution with CFA (final collagen concentration: 1 mg/mL).

    • Emulsify the mixture until a stable emulsion is formed (a drop of the emulsion does not disperse when placed in water).

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a second emulsion of type II collagen (2 mg/mL in 0.1 M acetic acid) with an equal volume of IFA.

    • Inject 100 µL of the collagen-IFA emulsion intradermally at a site different from the primary injection.

  • Monitoring of Arthritis:

    • Begin monitoring the mice for the onset and severity of arthritis from day 21.

    • Assess clinical signs of arthritis 3-4 times per week using a standardized scoring system (see below).

Arthritis Scoring:

A commonly used scoring system for each paw is as follows:

  • 0 = No evidence of erythema or swelling

  • 1 = Erythema and mild swelling confined to the tarsals or ankle joint

  • 2 = Erythema and mild swelling extending from the ankle to the tarsals

  • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

  • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb

The maximum score per mouse is 16.

Preparation and Administration of this compound

This compound is described as an orally active compound.[6] The following is a general protocol for its preparation and administration. The optimal dosage and treatment schedule should be determined through dose-response studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Oral gavage needles

Preparation of Dosing Solution (example for 2.5 mg/mL):

This protocol is adapted from a supplier's recommendation for preparing a clear solution.[6]

  • Prepare a stock solution of this compound in DMSO at 25 mg/mL.

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until uniform.

  • Add 450 µL of saline to reach the final volume of 1 mL.

  • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • It is recommended to prepare the working solution fresh daily.

Administration Protocol:

  • Route of Administration: Oral gavage is the recommended route for orally active compounds.

  • Dosage: Based on preclinical studies of similar JAK inhibitors, a starting dose range of 10-30 mg/kg can be considered.[7] However, a study involving a compound referred to as "Compound 2," which is likely this compound, showed efficacy in a mouse CIA model, though a clear dose-response was not established.[6] Therefore, a pilot dose-finding study is highly recommended.

  • Treatment Schedule: Administration can be once or twice daily. Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).

  • Control Group: A vehicle control group receiving the same solvent mixture without this compound should always be included.

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Efficacy of this compound in a Mouse Model of Arthritis (Hypothetical Data)

Treatment GroupMean Arthritis Score (Day 42)Paw Thickness (mm, Day 42)Incidence of Arthritis (%)
Vehicle Control10.5 ± 1.23.8 ± 0.3100
This compound (10 mg/kg)6.2 ± 0.82.9 ± 0.270
This compound (30 mg/kg)3.5 ± 0.5 2.1 ± 0.140
Positive Control (e.g., Tofacitinib 10 mg/kg)4.1 ± 0.6 2.3 ± 0.250
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.

Table 2: Pharmacokinetic Properties of this compound (from supplier data)[6]

PropertyValue
Oral ActivityYes
In vitro IC50 (IFN-α2B-induced p-STAT3 in Jurkat cells)17.2 nM

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 JAK JAK Receptor:f1->JAK Activation STAT STAT JAK->STAT Phosphorylation Jak_IN_26 This compound Jak_IN_26->JAK Inhibition STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment start Day 0: Primary Immunization (Collagen + CFA) boost Day 21: Booster Immunization (Collagen + IFA) start->boost treatment_start Day 21-28: Initiate Treatment (Vehicle or this compound) boost->treatment_start treatment_end Day 42: End of Treatment treatment_start->treatment_end Daily Dosing monitoring Day 21-42: Clinical Scoring (3-4 times/week) treatment_start->monitoring histology Day 42: Histopathology of Joints treatment_end->histology biomarkers Day 42: Cytokine Analysis treatment_end->biomarkers

Caption: Experimental workflow for testing this compound in a CIA mouse model.

Concluding Remarks

The administration of this compound in mouse models of arthritis offers a promising avenue for preclinical evaluation of its therapeutic potential. The protocols provided herein serve as a comprehensive guide for researchers. It is imperative to conduct pilot studies to determine the optimal dosage and administration schedule for this compound to achieve maximal therapeutic efficacy while ensuring the welfare of the experimental animals. Careful and consistent monitoring and scoring of arthritis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Detection of p-STAT3 Inhibition by Jak-IN-26 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the JAK/STAT pathway is implicated in various diseases, particularly cancer and autoimmune disorders.[2][3] Constitutive activation of STAT3, a key downstream effector in this pathway, is frequently observed in many human tumors and is associated with oncogenesis and anti-apoptotic activities.[1][4] Activation of STAT3 occurs through phosphorylation at specific tyrosine residues, most notably Tyrosine 705 (Tyr705), which leads to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1][5]

Jak-IN-26 is a potent inhibitor of JAK kinases, which are responsible for the phosphorylation and activation of STAT3. By inhibiting JAKs, this compound is expected to decrease the phosphorylation of STAT3, thereby modulating its activity. Western blotting is a widely used and effective technique to detect the phosphorylation status of STAT3 and thus assess the efficacy of inhibitors like this compound.[4] This document provides a detailed protocol for performing a Western blot to measure the levels of phosphorylated STAT3 (p-STAT3) in cells treated with this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK/STAT3 signaling pathway and the experimental workflow for the Western blot protocol.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Gene Target Gene Transcription Dimer->Gene Nuclear Translocation Jak_IN_26 This compound Jak_IN_26->JAK Inhibition

Caption: JAK/STAT3 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Culture & Treatment (with this compound) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant prep Sample Preparation (Laemmli Buffer & Heat) quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (anti-p-STAT3 / anti-STAT3) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis end Results analysis->end

Caption: Experimental workflow for Western blot analysis of p-STAT3.

Experimental Protocols

This section provides a detailed methodology for the Western blot experiment.

1. Cell Culture and Treatment with this compound

  • Cell Lines: Select a cell line known to have an active JAK/STAT pathway or one that can be stimulated to activate it (e.g., HeLa, A431, or various cancer cell lines with constitutive STAT3 activation).

  • Culture Conditions: Culture cells in appropriate media and conditions until they reach 70-80% confluency.

  • Treatment:

    • Starve the cells in serum-free media for 4-6 hours prior to treatment, if necessary, to reduce basal signaling.

    • Treat cells with varying concentrations of this compound for a predetermined time course. Include a vehicle control (e.g., DMSO).

    • If the pathway is not constitutively active, stimulate the cells with an appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting, both in the presence and absence of this compound.

2. Cell Lysis and Protein Extraction

This protocol is designed for cells cultured in a 6-well plate. Adjust volumes accordingly for different plate sizes.[6]

  • After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[6]

  • Aspirate the PBS completely.

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7][8][9]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

  • Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.[8]

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[8]

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a detergent-compatible protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[8][10]

  • Use the results to normalize the protein amounts for each sample.

4. Sample Preparation for SDS-PAGE

  • Based on the protein concentration, dilute the lysates with lysis buffer to ensure equal protein loading for all samples (typically 20-30 µg of total protein per lane).[9]

  • Add an appropriate volume of 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

  • Boil the samples at 95°C for 5 minutes to denature the proteins.

  • Centrifuge the samples at 16,000 x g for 5 minutes. The samples can be stored at -20°C or used immediately for electrophoresis.

5. SDS-PAGE and Protein Transfer

  • Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and transfer efficiency.

  • Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is commonly used (e.g., 80V for 2 hours in a cold room).[11]

6. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11] Note: For phospho-proteins, BSA is often recommended to reduce background.[7][9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • To ensure equal protein loading, the membrane should be stripped and re-probed for total STAT3 and a loading control such as β-actin or GAPDH.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).[12] Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table for clear comparison.

Treatment GroupThis compound Conc. (nM)p-STAT3 (Tyr705) Intensity (Normalized)Total STAT3 Intensity (Normalized)p-STAT3 / Total STAT3 RatioFold Change vs. Control
Vehicle Control01.001.001.001.0
This compound10ValueValueValueValue
This compound50ValueValueValueValue
This compound100ValueValueValueValue
Positive Control-ValueValueValueValue

Note: Values in the table are placeholders and should be replaced with experimental data.

Recommended Antibody Dilutions and Reagents

ReagentRecommended Dilution/Concentration
Primary Antibody: anti-p-STAT3 (Tyr705)1:1000[1][13]
Primary Antibody: anti-STAT31:1000
Primary Antibody: anti-β-actin (Loading Control)1:1000 - 1:5000
HRP-conjugated Secondary Antibody1:2000 - 1:10000
Protein Loading per Lane20-30 µg

Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental setup.

Troubleshooting

IssuePossible CauseSolution
Weak or No Signal Insufficient protein loadedIncrease the amount of protein loaded per lane.[9][14]
Low primary antibody concentrationIncrease the primary antibody concentration or extend the incubation time.[14]
Inactive antibodyEnsure proper storage of antibodies and check their expiration dates.[14]
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).[14]
High antibody concentrationDecrease the concentration of primary and/or secondary antibodies.[14]
Nonspecific Bands High primary antibody concentrationReduce the primary antibody concentration.[14]
Protein degradationEnsure protease and phosphatase inhibitors are added to the lysis buffer and keep samples on ice.[7][9]

This comprehensive protocol provides a robust framework for assessing the inhibitory effect of this compound on STAT3 phosphorylation. Adherence to these guidelines, along with careful optimization of specific parameters, will facilitate the generation of reliable and reproducible results.

References

Application Notes and Protocols for Jak-IN-26 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-26 is an orally active inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancer. This compound has been identified as an inhibitor of IFN-α2B-induced phosphorylation of STAT3 in Jurkat cells.[1] Its properties make it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel modulators of the JAK-STAT pathway.

These application notes provide an overview of the use of this compound in HTS assays, including its mechanism of action, quantitative data, and detailed experimental protocols for both biochemical and cellular screening formats.

Mechanism of Action

The Janus kinases (JAK1, JAK2, JAK3, and Tyk2) are associated with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

This compound, as a JAK inhibitor, is designed to bind to the ATP-binding site of the kinase domain of a JAK enzyme. This competitive inhibition prevents the phosphorylation of STAT proteins, thereby blocking the downstream signaling cascade. The primary focus for inhibitors like this compound is often on achieving selectivity for a specific JAK isoform to minimize off-target effects.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the available quantitative data for this compound and provides a comparison with other selective JAK3 inhibitors. This data is crucial for designing screening experiments and interpreting results.

CompoundTarget/AssayIC50 (nM)Selectivity ProfileReference
This compound Inhibition of IFN-α2B-induced pSTAT3 (Jurkat cells)17.2Not fully characterized in public literature.[1]
Z583JAK3 (biochemical)0.1>920-fold vs JAK1, JAK2, TYK2 (>10,000 nM)[2]
RitlecitinibJAK3 (biochemical)33.1No activity vs JAK1, JAK2, TYK2 (>10,000 nM)[3]
TofacitinibJAK3 (biochemical)120-fold vs JAK2 (20 nM), 100-fold vs JAK1 (112 nM)

Experimental Protocols

Below are detailed protocols for biochemical and cellular assays suitable for high-throughput screening of this compound and other JAK inhibitors. These are representative protocols and may require optimization for specific laboratory conditions and instrumentation.

Biochemical HTS Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for JAK3

This protocol is adapted for the screening of inhibitors against the JAK3 enzyme.

Objective: To measure the inhibitory effect of compounds on JAK3 kinase activity by detecting the phosphorylation of a substrate peptide.

Principle: The assay measures the FRET signal between a europium cryptate-labeled anti-phospho-tyrosine antibody and a ULight™-labeled peptide substrate. Phosphorylation of the peptide by JAK3 brings the donor (europium) and acceptor (ULight™) into proximity, generating a FRET signal.

HTRF_Workflow cluster_workflow HTRF Assay Workflow start Start dispense_compound Dispense this compound or Test Compound start->dispense_compound add_enzyme Add JAK3 Enzyme and ULight™-Peptide dispense_compound->add_enzyme incubate1 Incubate (e.g., 60 min) add_enzyme->incubate1 add_detection Add Eu-Antibody and Stop Solution incubate1->add_detection incubate2 Incubate (e.g., 60 min) add_detection->incubate2 read_plate Read Plate (HTRF Reader) incubate2->read_plate analyze Analyze Data (Calculate % Inhibition, IC50) read_plate->analyze end End analyze->end

Caption: Workflow for a biochemical HTS assay using HTRF technology.

Materials:

  • JAK3 enzyme (recombinant)

  • ULight™-labeled STAT1 peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (or other test compounds) dissolved in DMSO

  • Stop Solution (e.g., 100 mM EDTA)

  • Europium-labeled anti-phospho-tyrosine antibody (e.g., PT66)

  • Low-volume 384-well plates (e.g., white, non-binding surface)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of this compound or test compounds in DMSO into the assay plate using an acoustic dispenser. For controls, dispense DMSO only.

  • Enzyme and Substrate Addition: Prepare a mix of JAK3 enzyme and ULight™-peptide substrate in assay buffer. Add 5 µL of this mix to each well.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final concentrations should be optimized, but a starting point could be 1-5 nM JAK3, 200 nM peptide, and ATP at its Km value.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop and Detect: Prepare a detection mix containing the Europium-labeled antibody in stop solution. Add 10 µL of this mix to each well.

  • Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (ULight™).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Determine the percent inhibition for each compound relative to high (DMSO, 0% inhibition) and low (no enzyme, 100% inhibition) controls. Plot a dose-response curve to determine the IC50 value for this compound and other active compounds.

Cellular HTS Protocol: STAT5 Reporter Gene Assay for JAK3 Selectivity

This protocol is based on a method to identify selective JAK3 inhibitors by using a cell line that differentially signals through JAK2 and JAK3.[4]

Objective: To determine the selective inhibition of JAK3 over JAK2 by this compound in a cellular context.

Principle: A murine pro-B cell line (e.g., 32D/IL-2Rβ) is engineered to express a STAT5-dependent reporter gene (e.g., luciferase). Stimulation with IL-2 activates the JAK3/STAT5 pathway, while stimulation with IL-3 activates the JAK2/STAT5 pathway. Selective JAK3 inhibitors will block the IL-2-induced signal but not the IL-3-induced signal.

Cellular_Assay_Logic cluster_logic Logic for Cellular Selectivity Assay IL2 IL-2 Stimulation JAK3_pathway JAK3/STAT5 Pathway IL2->JAK3_pathway IL3 IL-3 Stimulation JAK2_pathway JAK2/STAT5 Pathway IL3->JAK2_pathway Reporter STAT5 Reporter Gene (Luciferase) JAK3_pathway->Reporter JAK2_pathway->Reporter Jak_IN_26 This compound Jak_IN_26->JAK3_pathway Inhibits Pan_JAKi Pan-JAK Inhibitor Pan_JAKi->JAK3_pathway Inhibits Pan_JAKi->JAK2_pathway Inhibits

Caption: Logical flow of the dual-pathway cellular assay for JAK3 selectivity.

Materials:

  • 32D/IL-2Rβ cells stably expressing a STAT5-luciferase reporter construct.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS, antibiotics).

  • IL-2 and IL-3 (recombinant murine).

  • This compound and control compounds (e.g., a known pan-JAK inhibitor).

  • Assay plates (e.g., white, solid-bottom 384-well plates).

  • Luciferase detection reagent (e.g., Bright-Glo™).

  • Luminometer plate reader.

Procedure:

  • Cell Preparation: Culture the reporter cells according to standard protocols. Prior to the assay, wash the cells to remove any residual growth factors and resuspend in a serum-free medium.

  • Cell Plating: Dispense 5,000 - 10,000 cells in 20 µL of serum-free medium into each well of the assay plate.

  • Compound Addition: Add 50 nL of this compound or control compounds in DMSO to the appropriate wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C to allow the compounds to enter the cells.

  • Cytokine Stimulation:

    • To one set of plates, add 5 µL of IL-2 (to a final concentration of ~10 ng/mL) to measure JAK3 inhibition.

    • To a parallel set of plates, add 5 µL of IL-3 (to a final concentration of ~1 ng/mL) to measure JAK2 inhibition.

    • Include no-cytokine controls.

  • Incubation: Incubate the plates for 6 hours at 37°C to allow for reporter gene expression.

  • Signal Detection: Equilibrate the plates to room temperature. Add 25 µL of luciferase detection reagent to each well.

  • Data Acquisition: After a 5-minute incubation, measure the luminescence signal using a plate reader.

  • Data Analysis: For each compound, calculate the percent inhibition of the IL-2- and IL-3-induced signals. Selective JAK3 inhibitors like this compound should show potent inhibition of the IL-2 response with minimal effect on the IL-3 response.

HTS Assay Quality Control

For any high-throughput screen, it is critical to assess the quality of the assay. The Z'-factor is a statistical parameter used to quantify the separation between the high and low controls, and thus the suitability of an assay for HTS.[5][6]

Z'-Factor Calculation:

Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| )

Where:

  • SD_high and SD_low are the standard deviations of the high and low signal controls, respectively.

  • Mean_high and Mean_low are the means of the high and low signal controls, respectively.

Interpretation:

  • Z' > 0.5: An excellent assay, suitable for HTS.[7]

  • 0 < Z' < 0.5: A marginal assay that may be acceptable but could benefit from optimization.

  • Z' < 0: An unsuitable assay for HTS.

During assay development and prior to a full screen, a pilot screen with a small subset of compounds should be performed to ensure that the Z' and Z-factors are consistently above 0.5.[7]

References

Troubleshooting & Optimization

Jak-IN-26 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak-IN-26. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on its solubility.

Troubleshooting Guide: Solubility Issues

Researchers may encounter difficulties in dissolving this compound, which can impact experimental outcomes. This guide provides a systematic approach to addressing these challenges.

Problem: Precipitate forms when diluting DMSO stock solution in aqueous media (e.g., cell culture medium, PBS).

Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution. This is a common issue for many kinase inhibitors.

Solution Workflow:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your in vitro assay to avoid cell toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Intermediate Dilution: Instead of diluting the highly concentrated stock directly into your final aqueous volume, perform an intermediate dilution step.

    • First, dilute your concentrated DMSO stock to a lower concentration using 100% DMSO.

    • Then, add this intermediate dilution to your aqueous buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.

  • Increase Final Volume: If possible, increasing the final volume of your assay can lower the required concentration of the inhibitor stock, thereby reducing the final DMSO percentage.

  • Gentle Mixing: When adding the DMSO stock to the aqueous solution, do so dropwise while gently vortexing or swirling the tube to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Frequently Asked Questions (FAQs)

Preparation and Storage

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in 100% DMSO. If the compound does not dissolve readily, gentle warming (to 37°C) and sonication can be used to facilitate dissolution. For example, a stock solution of 25 mg/mL in DMSO can be prepared for further dilution.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of the inhibitor.

FormStorage TemperatureDurationNotes
Powder Room TemperatureVariesCheck product-specific information.
DMSO Stock Solution -20°C1 monthAliquot to avoid freeze-thaw cycles.
-80°C6 monthsAliquot to avoid freeze-thaw cycles.

Q4: Can I store my diluted this compound working solutions in aqueous buffer?

A4: It is not recommended to store this compound in aqueous solutions for extended periods, as this may lead to precipitation or degradation. Prepare fresh working solutions from your DMSO stock for each experiment.

In Vitro Assays

Q5: I am seeing inconsistent results in my cell-based assays. Could this be related to solubility?

A5: Yes, poor solubility can lead to inconsistent and unreliable results. If this compound precipitates in your cell culture medium, the actual concentration of the inhibitor available to the cells will be lower and more variable than intended. Refer to the troubleshooting guide for strategies to improve solubility in aqueous media.

Q6: What is the maximum concentration of DMSO that is safe for my cells?

A6: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, the sensitivity of cells to DMSO can vary. It is essential to run a vehicle control with the same final concentration of DMSO to assess its effect on your specific cell line.

In Vivo Studies

Q7: How can I prepare this compound for in vivo administration?

A7: Due to its poor aqueous solubility, a specific formulation is required for in vivo use. A common approach involves using a co-solvent system. For example, a 2.5 mg/mL solution can be prepared using a vehicle of DMSO, PEG300, Tween-80, and saline.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound should be confirmed from the supplier's datasheet.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: If necessary, facilitate dissolution by vortexing, gentle warming in a 37°C water bath, or sonicating in an ultrasonic bath until the solution is clear.

  • Storage: Aliquot the stock solution into small, single-use volumes in appropriate vials and store at -20°C or -80°C.

Protocol 2: Preparation of this compound for In Vivo Studies (2.5 mg/mL)

This protocol is adapted from a supplier's recommendation for preparing a clear solution for in vivo dosing.

  • Prepare Stock: First, prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Vehicle Preparation: In a sterile tube, combine the following in the specified ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Dilution Steps:

    • To prepare 1 mL of the final formulation, start with 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • Final Concentration: This procedure yields a 2.5 mg/mL solution of this compound in a suitable vehicle for oral gavage or other administration routes. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Visual Guides

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in cellular responses to cytokines and growth factors.[1][2][3][4][5] this compound is an inhibitor of JAK, thereby blocking the downstream signaling events.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation pJAK JAK-P JAK->pJAK 3. JAK Phosphorylation STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT STAT-P STAT->pSTAT STAT_Dimer STAT-P Dimer pSTAT->STAT_Dimer 5. Dimerization DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation This compound This compound This compound->pJAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Activation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Preparing In Vitro Working Solutions

This workflow illustrates the recommended procedure for diluting a DMSO stock of this compound for use in cell culture experiments to avoid precipitation.

In_Vitro_Workflow Start Stock High Concentration Stock in 100% DMSO (e.g., 10 mM) Start->Stock Intermediate Intermediate Dilution in 100% DMSO (e.g., 1 mM) Stock->Intermediate Dilute with DMSO Final Final Working Solution in Aqueous Medium (e.g., 10 µM) Intermediate->Final Add dropwise to aqueous medium End Final->End

Caption: Workflow for preparing this compound working solutions for in vitro assays.

Troubleshooting Logic: Compound Precipitation

This diagram outlines the logical steps to troubleshoot precipitation issues when preparing aqueous solutions of this compound.

Troubleshooting_Logic Precipitate Precipitate observed in aqueous solution? CheckDMSO Is final DMSO concentration > 0.5%? Precipitate->CheckDMSO Yes SolutionClear Solution Clear Precipitate->SolutionClear No ReduceDMSO Reduce final DMSO concentration. CheckDMSO->ReduceDMSO Yes UseIntermediate Was an intermediate dilution in DMSO used? CheckDMSO->UseIntermediate No ReduceDMSO->UseIntermediate ImplementIntermediate Perform intermediate dilution step. UseIntermediate->ImplementIntermediate No CheckMixing Review mixing technique. Add stock slowly while vortexing. UseIntermediate->CheckMixing Yes ImplementIntermediate->CheckMixing CheckMixing->SolutionClear

Caption: A logical guide to troubleshooting this compound precipitation issues.

References

Technical Support Center: Optimizing Jak-IN-26 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize the concentration of Jak-IN-26 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active small molecule inhibitor of the Janus kinase (JAK) family.[1] The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that are crucial for signaling pathways initiated by cytokines and growth factors.[2][3][4] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Activated STATs then translocate to the nucleus to regulate gene transcription involved in inflammation, immunity, and cell proliferation.[3][5] this compound functions by competing with ATP for the kinase domain's binding site, thereby preventing the phosphorylation and activation of JAKs and blocking the downstream signaling cascade.[3][4]

Q2: What is a recommended starting concentration for this compound in a new cell-based assay?

A good starting point is to perform a dose-response experiment covering a broad concentration range, typically from low nanomolar (nM) to low micromolar (µM). This compound has a reported IC50 of 17.2 nM for inhibiting IFN-α2B-induced phosphorylation of STAT3 in Jurkat cells.[1] Therefore, a sensible range for an initial experiment would be from 1 nM to 10 µM to capture the full dose-response curve.

Q3: How do I determine the optimal concentration and IC50 of this compound for my specific cell line?

The optimal concentration is typically defined as the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce a specific biological response by 50%. To determine this, you should perform a dose-response assay.

  • Select an appropriate endpoint: This could be cell proliferation (e.g., using an MTT or WST-1 assay), or a more specific measure of target engagement like the phosphorylation level of a downstream target (e.g., pSTAT3 or pSTAT5).[7][8][9]

  • Perform a serial dilution: Prepare a series of this compound concentrations (e.g., 8-12 concentrations) covering a wide range (e.g., 0.1 nM to 10 µM).

  • Treat cells and measure the response: After treating the cells for a defined period, measure your chosen endpoint.

  • Analyze the data: Plot the response (e.g., % inhibition) against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.[10]

Q4: How can I confirm that this compound is inhibiting the JAK/STAT pathway in my cells?

The most direct way to confirm target engagement is to measure the phosphorylation status of STAT proteins, which are direct downstream targets of JAKs.[9][11]

  • Western Blotting: Treat your cells with a cytokine known to activate the JAK/STAT pathway (e.g., IL-6, IFN-α) in the presence and absence of varying concentrations of this compound.[9] Lyse the cells and perform a Western blot using antibodies specific for a phosphorylated STAT protein (e.g., phospho-STAT3) and an antibody for total STAT3 as a loading control. A dose-dependent decrease in the phospho-STAT signal indicates successful target inhibition.[9]

  • Flow Cytometry: Phospho-flow cytometry can also be used to assess STAT phosphorylation levels in specific cell populations within a heterogeneous sample.[12]

  • Reporter Assays: Use a cell line engineered with a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter. Inhibition of the reporter signal upon cytokine stimulation would indicate pathway inhibition.

Q5: I am observing significant cell death at concentrations where I expect to see specific inhibition. What should I do?

High cytotoxicity can confound your results, as the observed effect might be due to general toxicity rather than specific pathway inhibition.

  • Separate Viability and Activity Assays: Run a cytotoxicity assay (e.g., using Trypan Blue, MTT, or a live/dead stain) in parallel with your functional assay. This will help you determine the concentration range where this compound is toxic to the cells.

  • Determine the GI50: The 50% growth inhibition (GI50) concentration can be determined from a cell proliferation assay.[8] Ideally, the IC50 for your functional endpoint should be significantly lower than the concentration that causes widespread cell death or growth inhibition.

  • Reduce Incubation Time: Long incubation periods can lead to increased cytotoxicity. Try reducing the treatment duration to see if you can achieve target inhibition before the onset of significant cell death.

Q6: How long should I pre-incubate cells with this compound before adding a cytokine stimulus?

Pre-incubation allows the inhibitor to enter the cells and bind to its target before the signaling cascade is initiated. A typical pre-incubation time ranges from 1 to 4 hours.[12] However, the optimal time may vary depending on the cell type and inhibitor. If you suspect insufficient inhibition, you could try extending the pre-incubation period (e.g., up to 24 hours), provided it does not cause cytotoxicity.[12]

Data Summary

Table 1: Reported IC50 Value for this compound

Target PathwayCell LineIC50Reference
IFN-α2B-induced STAT3 phosphorylationJurkat17.2 nM[1]

Table 2: General Recommendations for Dose-Response Experiments

ParameterRecommended RangeNotes
Initial Concentration Range 0.1 nM - 10 µMUse a logarithmic serial dilution with 8-12 points.
Pre-incubation Time 1 - 4 hoursOptimize based on cell type and experimental endpoint.
Cytokine Stimulation Time 15 - 60 minutesFor pSTAT analysis; should be optimized based on kinetics.
Cell Proliferation Assay Duration 24 - 72 hoursDependent on the cell line's doubling time.

Visual Guides and Workflows

Diagram 1: JAK/STAT Signaling Pathway and Point of Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. Phosphorylation pSTAT pSTAT STAT_inactive->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization Transcription Gene Transcription STAT_dimer->Transcription 5. Nuclear Translocation Jak_IN_26 This compound Jak_IN_26->JAK Inhibition

Caption: JAK/STAT Signaling Pathway Inhibition.

Diagram 2: Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow start Start: Culture Cells prepare_inhibitor Prepare Serial Dilution (e.g., 1 nM to 10 µM) start->prepare_inhibitor dose_response Perform Dose-Response Assay (e.g., Cell Viability or pSTAT) prepare_inhibitor->dose_response analyze_data Analyze Data & Plot Curve dose_response->analyze_data decision_ic50 Is a clear IC50 value obtained? analyze_data->decision_ic50 check_toxicity Check for Cytotoxicity (at higher concentrations) decision_ic50->check_toxicity Yes adjust_range Adjust Concentration Range and Repeat Assay decision_ic50->adjust_range No validate_target Validate Target Engagement (Western Blot for pSTAT) check_toxicity->validate_target Toxicity acceptable check_toxicity->adjust_range Toxicity too high end End: Optimal Concentration Range Determined validate_target->end adjust_range->dose_response

Caption: Workflow for Optimizing this compound Concentration.

Diagram 3: Troubleshooting Guide for this compound Assays

Troubleshooting_Guide cluster_no_effect Problem: No Inhibition Observed cluster_high_toxicity Problem: High Cytotoxicity start Observation: Unexpected Results problem1 No Inhibition start->problem1 problem2 High Cytotoxicity start->problem2 cause1a Cause: Concentration too low problem1->cause1a cause1b Cause: Inactive Compound problem1->cause1b cause1c Cause: Insufficient Incubation Time problem1->cause1c solution1a Solution: Test higher concentration range cause1a->solution1a solution1b Solution: Prepare fresh stock from powder cause1b->solution1b solution1c Solution: Increase pre-incubation time cause1c->solution1c cause2a Cause: Off-target effects problem2->cause2a cause2b Cause: Incubation time too long problem2->cause2b cause2c Cause: Solvent (e.g., DMSO) toxicity problem2->cause2c solution2a Solution: Lower concentration, confirm IC50 < GI50 cause2a->solution2a solution2b Solution: Reduce incubation period cause2b->solution2b solution2c Solution: Ensure final solvent concentration is low (<0.1%) cause2c->solution2c

Caption: Troubleshooting Guide for this compound Assays.

Detailed Experimental Protocols

Protocol 1: Dose-Response and IC50 Determination using a Cell Viability Assay (e.g., WST-1)

This protocol outlines how to determine the effect of this compound on cell proliferation and calculate its GI50/IC50.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound powder and appropriate solvent (e.g., DMSO)

  • 96-well clear-bottom, black-walled tissue culture plates[7]

  • WST-1 or similar cell proliferation reagent

  • Plate reader capable of measuring absorbance at ~450 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Inhibitor Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.[1]

    • On the day of the experiment, perform a serial dilution of the stock solution in complete medium to create 2X working concentrations. Aim for a final concentration range from 1 nM to 10 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.

    • Carefully remove the medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells. This will result in a 1X final concentration.

  • Incubation:

    • Incubate the plate for a period appropriate for your cell line's doubling time (e.g., 48-72 hours).

  • Viability Measurement:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute to ensure a homogenous mixture.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot percent viability versus the log of this compound concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal curve and determine the IC50 value.

Protocol 2: Target Engagement Assay - Western Blot for Phospho-STAT

This protocol confirms that this compound inhibits the phosphorylation of STAT in response to cytokine stimulation.

Materials:

  • Cell line of interest

  • Serum-free medium

  • This compound

  • Appropriate cytokine (e.g., IL-6, IFN-α)

  • Phosphatase inhibitor (e.g., sodium orthovanadate)[7]

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Plating and Starvation:

    • Plate cells in 6-well plates and allow them to reach 70-80% confluency.

    • Serum-starve the cells for 6-16 hours in serum-free medium to reduce basal signaling.[13]

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 0 nM, 10 nM, 50 nM, 200 nM, 1 µM) for 1-4 hours. Include a vehicle-only control.

  • Cytokine Stimulation:

    • Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for a short period (e.g., 15-30 minutes). Leave one well unstimulated as a negative control.

  • Cell Lysis and Protein Quantification:

    • Immediately place the plate on ice and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply the ECL substrate, and capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the total-STAT3 antibody to confirm equal protein loading.

  • Analysis:

    • Quantify the band intensities. A decrease in the pSTAT/total STAT ratio with increasing this compound concentration confirms target engagement.

References

Potential off-target effects of Jak-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Jak-IN-26

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes.[1] These enzymes are crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[2][3] By binding to the ATP-binding site of JAKs, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the downstream signaling cascade.[1][4]

Q2: Which JAK isoforms is this compound expected to inhibit?

A2: The precise selectivity profile of this compound should be determined experimentally. Generally, JAK inhibitors can exhibit varying degrees of selectivity for the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[2][5] The selectivity profile is critical as it dictates the spectrum of biological effects and potential off-target activities.[5] For instance, inhibition of JAK2 homodimers can affect hematopoiesis, potentially leading to anemia or thrombocytopenia.[1]

Q3: What are the potential off-target effects of this compound?

A3: As with other small molecule kinase inhibitors, this compound may have off-target effects. These can arise from the inhibition of other kinases or non-kinase proteins.[6][7] Common adverse events observed with JAK inhibitors in clinical settings, which may translate to off-target effects in research, include:

  • Hematological effects: Anemia, neutropenia, and thrombocytopenia due to inhibition of JAK2-mediated signaling.[1][8]

  • Immunosuppression: Increased susceptibility to infections due to the broad inhibition of cytokine signaling.[9][10]

  • Metabolic changes: Increases in cholesterol levels have been reported with some JAK inhibitors.[8][9]

  • Gastrointestinal issues: Nausea and diarrhea can be potential side effects.[11]

It is crucial to empirically determine the off-target profile of this compound in your experimental system.

Q4: How can I assess the selectivity of this compound in my experiments?

A4: Assessing kinase selectivity is a critical step. Two common approaches are:

  • Biochemical Assays: These cell-free assays measure the direct inhibition of a panel of purified kinases.[5][12] This provides a direct measure of the inhibitor's potency against each kinase.

  • Cellular Assays: These assays are performed in a cellular context and measure the inhibition of specific signaling pathways downstream of different kinases.[13] This can provide a more physiologically relevant assessment of selectivity.

Troubleshooting Guides

Problem 1: I am observing unexpected or inconsistent results in my cell-based assays.

  • Question: Could off-target effects be influencing my results?

    • Answer: Yes, unexpected phenotypes could be due to the inhibition of kinases other than the intended JAK target. It is recommended to perform a broad-panel kinase screen to identify potential off-target interactions.[7][12] Additionally, consider that at higher concentrations, the selectivity of the inhibitor may decrease, leading to the engagement of other JAK family members or unrelated kinases.[1]

  • Question: How can I confirm that the observed effect is due to JAK inhibition?

    • Answer: To confirm on-target activity, you can perform a rescue experiment by introducing a constitutively active or inhibitor-resistant mutant of the target JAK. Alternatively, you can use siRNA or shRNA to knock down the target JAK and see if it phenocopies the effect of this compound. A western blot to check the phosphorylation status of downstream STAT proteins is also a direct way to measure target engagement.

Problem 2: I am seeing significant cell toxicity or death at my desired inhibitor concentration.

  • Question: Is the observed toxicity due to on-target or off-target effects?

    • Answer: Toxicity can result from potent on-target inhibition of a critical cellular pathway or from off-target effects. To distinguish between these, you can compare the phenotype with that of other JAK inhibitors with different selectivity profiles. If multiple JAK inhibitors with varying structures and off-target profiles produce the same toxicity, it is more likely to be an on-target effect.

  • Question: How can I mitigate the toxicity?

    • Answer: Try performing a dose-response experiment to determine the lowest effective concentration that still provides the desired level of JAK inhibition. You can also try reducing the treatment duration. If toxicity persists, consider using a more selective JAK inhibitor if available.

Problem 3: The inhibitor does not seem to be working in my cellular assay, even at high concentrations.

  • Question: How can I be sure the inhibitor is cell-permeable and stable?

    • Answer: Ensure that the inhibitor is properly dissolved and that the final concentration of the solvent (e.g., DMSO) is not affecting the cells. The stability of the compound in your cell culture media and conditions should also be considered. You can perform a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.

  • Question: Could my cells be resistant to the inhibitor?

    • Answer: Cells can develop resistance to kinase inhibitors through various mechanisms. Confirm the expression and activity of the target JAK in your cell line. Also, ensure that the signaling pathway you are measuring is indeed active in your specific cellular model.

Data Presentation

Table 1: Representative Kinase Selectivity Profiles of Clinically Studied JAK Inhibitors (IC50 in nM)

KinaseTofacitinibBaricitinibRuxolitinibFilgotinibUpadacitinib
JAK1 1.25.93.31043
JAK2 205.72.828110
JAK3 1.0>40019.3810>5000
TYK2 56534281162300

Data compiled from various sources and should be used for comparative purposes. Actual IC50 values can vary based on assay conditions.[14][15]

Experimental Protocols

Protocol 1: General Workflow for Biochemical Kinase Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of purified kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to be tested.

  • Kinase Reaction Setup: In a microplate, add the purified kinase, a suitable substrate (e.g., a peptide substrate), and ATP.

  • Inhibitor Addition: Add the diluted this compound or vehicle control to the kinase reaction wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Several commercial kits are available for this purpose (e.g., ADP-Glo™, LanthaScreen™).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Assessing JAK1/STAT3 Pathway Inhibition

This protocol describes a method to measure the inhibition of IL-6-induced STAT3 phosphorylation in a cellular context.

  • Cell Culture: Plate cells that are responsive to IL-6 (e.g., HeLa or specific immune cells) in a suitable culture plate and allow them to adhere or stabilize overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with an appropriate concentration of Interleukin-6 (IL-6) to activate the JAK1/STAT3 pathway.

  • Cell Lysis: After a short incubation period with IL-6 (e.g., 15-30 minutes), wash the cells with cold PBS and lyse them with a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting or ELISA: Analyze the phosphorylation of STAT3 (p-STAT3) and total STAT3 levels using western blotting or a specific ELISA kit.

  • Data Analysis: Quantify the p-STAT3 signal and normalize it to the total STAT3 signal. Calculate the percent inhibition of STAT3 phosphorylation at each concentration of this compound and determine the IC50 value.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK STAT STAT (inactive) JAK->STAT 6. STAT Phosphorylation STAT->Receptor pSTAT p-STAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Jak_IN_26 This compound Jak_IN_26->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Interpretation Biochem_Start Start with Purified Kinases Biochem_Inhibit Add this compound at various concentrations Biochem_Start->Biochem_Inhibit Biochem_Assay Perform in vitro kinase assay Biochem_Inhibit->Biochem_Assay Biochem_Result Determine IC50 for each kinase Biochem_Assay->Biochem_Result Compare Compare Biochemical and Cellular IC50s Biochem_Result->Compare Cell_Start Culture appropriate cell lines Cell_Treat Treat cells with this compound Cell_Start->Cell_Treat Cell_Stimulate Stimulate with specific cytokines Cell_Treat->Cell_Stimulate Cell_Analyze Analyze downstream signaling (e.g., p-STAT) Cell_Stimulate->Cell_Analyze Cell_Result Determine cellular IC50 Cell_Analyze->Cell_Result Cell_Result->Compare Selectivity Determine Selectivity Profile Compare->Selectivity Off_Target Identify Potential Off-Targets Selectivity->Off_Target

Caption: Experimental workflow for assessing the selectivity and off-target effects of this compound.

References

Jak-IN-26 stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Jak-IN-26. This guide provides detailed information on the stability, handling, and use of this compound in typical research applications. Find answers to frequently asked questions and troubleshooting advice to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

It is critical to follow proper storage procedures to maintain the integrity of this compound. The stability of small molecules in DMSO is dependent on the specific characteristics of the compound.[1] For maximum stability, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1]

Storage Recommendations for DMSO Stock Solutions:

Storage TemperatureRecommended Duration
-80°C6 months
-20°C1 month

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.[2][3]

Q2: What is the stability of this compound in aqueous cell culture media?

The stability of small molecules in cell culture media can be limited due to chemical degradation or interactions with media components.[4] While specific stability data for this compound in various culture media is not extensively published, it is best practice to prepare fresh working solutions from your DMSO stock for each experiment. Avoid storing this compound in aqueous solutions for extended periods. If your experiment requires long-term incubation, a preliminary stability test is recommended (see Experimental Protocols Section).

Q3: How does this compound work? What is its mechanism of action?

This compound is an inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a crucial communication route from outside a cell to the nucleus, activated by cytokines and growth factors.[5][6] When a cytokine binds to its receptor, associated JAKs activate and phosphorylate each other.[1][2] These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[1][7] Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in processes like immunity and inflammation.[1][5][8] this compound functions by blocking the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins and inhibiting the downstream signaling cascade.[7][9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 4. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor This compound Inhibitor->JAK 3. Inhibition Gene Gene Transcription DNA->Gene 7. Gene Regulation

Figure 1. Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting Guide

Encountering issues? This guide addresses common problems researchers face when using this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or No Compound Activity 1. Degraded Stock Solution: Improper storage (wrong temperature, light exposure) or expired solution.1. Prepare a fresh stock solution from new powder. Always store aliquots at -80°C for long-term use.
2. Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution can lead to degradation.[2][3]2. Discard the current stock and prepare a new one, ensuring it is aliquoted into single-use volumes.
3. Degradation in Media: The compound may be unstable in the aqueous culture medium over the course of a long experiment.3. Prepare working solutions fresh from a DMSO stock immediately before each experiment. For long incubations, consider replenishing the media with fresh compound or perform a stability test.
Precipitate Forms in Culture Media 1. Poor Solubility: The final concentration of DMSO in the media may be too low, or the compound concentration may exceed its solubility limit in the aqueous buffer.1. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤0.5%) but non-toxic to your cells. Perform a serial dilution of the stock in media to find the solubility limit.
2. Interaction with Media Components: Some components in serum or media can cause precipitation.2. Try preparing the working solution in serum-free media first, then adding it to the complete media.
High Cellular Toxicity Observed 1. High DMSO Concentration: The final concentration of the DMSO solvent in the culture may be toxic to the cells.1. Calculate the final DMSO concentration in your well. Run a vehicle control with the same DMSO concentration to assess solvent toxicity. Aim for a final concentration of ≤0.5%.
2. Compound-Specific Toxicity: The concentration of this compound used may be too high for your specific cell line.2. Perform a dose-response curve to determine the optimal, non-toxic working concentration for your experiment (e.g., using a CellTiter-Glo assay).

Experimental Protocols

Protocol 1: Workflow for Handling this compound

This workflow minimizes the risk of compound degradation and ensures consistent experimental outcomes.

Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use start Receive this compound Powder weigh Weigh Powder start->weigh dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_long Store Aliquots at -80°C (up to 6 months) aliquot->store_long Long-term store_short Store Aliquots at -20°C (up to 1 month) aliquot->store_short Short-term thaw Thaw ONE Aliquot store_long->thaw store_short->thaw dilute Prepare Fresh Working Solution in Culture Media thaw->dilute experiment Add to Experiment dilute->experiment discard Discard Unused Diluted Solution experiment->discard

Figure 2. Recommended workflow for the preparation and use of this compound solutions.
Protocol 2: Assessing this compound Stability by HPLC-MS/MS

This protocol provides a general framework for determining the stability of this compound in a solution (e.g., DMSO or culture media).

  • Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mM) in the desired solvent (DMSO or culture medium).

    • Prepare aliquots for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).

  • Incubation:

    • Incubate the samples under the desired experimental conditions (e.g., 37°C, 5% CO₂ for culture media).

    • The T=0 sample should be processed immediately without incubation.

  • Sample Processing:

    • At each time point, take an aliquot of the sample.

    • If in culture media, perform a protein precipitation step by adding 3 volumes of ice-cold methanol containing an appropriate internal standard.[10]

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the samples using a validated HPLC-MS/MS method to quantify the remaining concentration of this compound.[10]

    • The separation can be performed using a C18 column.[10]

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation rate and half-life of the compound under the tested conditions.

Protocol 3: Functional Assay - Inhibition of STAT3 Phosphorylation

This protocol outlines a method to functionally test the activity of this compound by measuring its ability to inhibit cytokine-induced STAT3 phosphorylation in a cell-based assay.

  • Cell Culture:

    • Culture Jurkat cells (or another suitable cell line) in appropriate media (e.g., RPMI-1640 with 10% FBS) until they reach the desired density.

    • Starve the cells in low-serum media for 4-6 hours prior to the experiment to reduce basal signaling.

  • Compound Treatment:

    • Pre-treat the starved cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a pre-determined concentration of a relevant cytokine (e.g., Interferon-alpha or IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation. Include a non-stimulated control.

  • Cell Lysis:

    • Immediately after stimulation, place the cells on ice and wash with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification & Analysis:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Analyze the lysates by Western blot. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 (as a loading control).

    • Use an appropriate secondary antibody and detection reagent to visualize the bands.

  • Data Interpretation:

    • Quantify the band intensities for p-STAT3 and total STAT3.

    • Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

    • Determine the concentration at which this compound inhibits 50% of the cytokine-induced p-STAT3 signal (IC₅₀).

References

Navigating Experimental Variability with JAK Inhibitors: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability when working with Janus kinase (JAK) inhibitors, exemplified here as "Jak-IN-26." Given the diverse range of JAK inhibitors used in research, this guide focuses on common challenges and principles applicable to this class of small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a JAK inhibitor like this compound?

A1: JAK inhibitors are small molecules that typically function by competing with ATP for the catalytic binding site within the kinase domain of JAKs.[1][2] This inhibition prevents the phosphorylation and activation of the JAK protein, which in turn blocks the downstream signaling cascade involving Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] The ultimate effect is the modulation of gene transcription related to inflammatory and immune responses.[3][4]

Q2: Which signaling pathway does this compound target?

A2: this compound, as a JAK inhibitor, targets the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors.[1][2][4] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression.[2]

Q3: What are the common sources of experimental variability when using JAK inhibitors?

A3: Experimental variability with JAK inhibitors can arise from several factors, including:

  • Compound Solubility and Stability: Poor solubility can lead to inaccurate concentrations and precipitation in cell culture media.[5]

  • Cell Line-Specific Effects: The expression levels of different JAK isoforms and downstream signaling components can vary between cell lines, leading to different sensitivities to inhibition.

  • Off-Target Effects: At higher concentrations, JAK inhibitors may inhibit other kinases, leading to unexpected biological responses.

  • Reagent Quality and Consistency: Variations in serum, cytokines, and other reagents can impact the cellular response to JAK inhibition.

  • Assay-Specific Conditions: Factors such as cell density, incubation time, and the specific endpoint being measured can all contribute to variability.

Troubleshooting Guide

Issue 1: Inconsistent Inhibition of STAT Phosphorylation

Symptom: High variability in the inhibition of STAT phosphorylation (pSTAT) levels between experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor Compound Solubility Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Visually inspect for any precipitation. Consider pre-warming media before adding the compound.
Variable Cytokine Stimulation Ensure consistent cytokine concentration and activity. Use a fresh aliquot of cytokine for each experiment and validate its potency.
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment.
Inconsistent Incubation Times Strictly adhere to the same incubation times for cytokine stimulation and inhibitor treatment across all experiments.

Experimental Protocol: Western Blot for pSTAT3

  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.

  • Cytokine Stimulation: Stimulate cells with an appropriate cytokine (e.g., IL-6 for pSTAT3) for 15-30 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against pSTAT3 and total STAT3 overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Symptom: Potent inhibition observed in a biochemical kinase assay, but weaker or no activity in a cell-based assay.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Low Cell Permeability The compound may not be effectively entering the cells. Consider using a different cell line or performing a cell permeability assay.
High Protein Binding The compound may be binding to proteins in the cell culture serum, reducing its effective concentration. Try reducing the serum percentage during the treatment period.
Drug Efflux Pumps Cells may be actively pumping the compound out. Co-treatment with an efflux pump inhibitor (e.g., verapamil) can help to investigate this possibility.
Compound Metabolism The cells may be metabolizing the compound into an inactive form. LC-MS/MS analysis of cell lysates can be used to assess compound stability.
Issue 3: Off-Target Effects or Cellular Toxicity

Symptom: Unexpected changes in cell morphology, viability, or signaling pathways unrelated to JAK-STAT at higher concentrations of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inhibition of Other Kinases Perform a kinase panel screen to identify potential off-target interactions.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and below a toxic threshold (typically <0.5%).
Induction of Apoptosis or Necrosis Perform a cell viability assay (e.g., MTT or Annexin V/PI staining) to determine the cytotoxic concentration of the compound.

Visualizing Key Processes

To aid in understanding the experimental context, the following diagrams illustrate the targeted signaling pathway, a typical experimental workflow, and a logical troubleshooting sequence.

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Recruitment pJAK pJAK JAK->pJAK 3. Activation STAT STAT pJAK->STAT 4. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 5. Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus 6. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 7. Transcription Jak_IN_26 This compound Jak_IN_26->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., Seeding) Start->Cell_Culture Inhibitor_Treatment This compound Treatment Cell_Culture->Inhibitor_Treatment Stimulation Cytokine Stimulation Inhibitor_Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Analysis Downstream Analysis (e.g., Western Blot, qPCR) Lysis->Analysis End End Analysis->End

Caption: A generalized experimental workflow for assessing this compound activity.

Troubleshooting_Logic Start Inconsistent Results Check_Reagents Check Reagent Quality (Compound, Cytokine, Cells) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Optimize_Protocol Optimize Protocol (Conc., Time, Density) Reagents_OK->Optimize_Protocol Yes Replace_Reagents Replace/Validate Reagents Reagents_OK->Replace_Reagents No Protocol_OK Protocol Consistent? Optimize_Protocol->Protocol_OK Investigate_Cellular_Effects Investigate Cellular Effects (Permeability, Efflux, Metabolism) Protocol_OK->Investigate_Cellular_Effects Yes Standardize_Protocol Standardize Protocol Protocol_OK->Standardize_Protocol No Resolution Problem Resolved Investigate_Cellular_Effects->Resolution Replace_Reagents->Check_Reagents Standardize_Protocol->Optimize_Protocol

Caption: A logical flow diagram for troubleshooting experimental variability.

References

How to minimize Jak-IN-26 cytotoxicity in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak-IN-26. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize cytotoxicity when using this compound in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family. JAKs are intracellular tyrosine kinases that play a critical role in the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, which are essential for processes like immunity, cell proliferation, and differentiation. By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of target genes involved in inflammatory and immune responses.

Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?

A2: High cytotoxicity in primary cells treated with kinase inhibitors like this compound can stem from several factors:

  • High Concentration: The concentration of this compound may be too high for the specific primary cell type being used. Primary cells are often more sensitive than immortalized cell lines.

  • Off-Target Effects: Kinase inhibitors can sometimes inhibit other kinases besides the intended target, leading to unexpected cellular effects and toxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to primary cells, especially at higher concentrations.

  • Sub-optimal Cell Culture Conditions: Factors such as cell confluence, passage number, and overall cell health can influence sensitivity to the inhibitor.

  • Inhibitor Instability or Precipitation: The inhibitor may precipitate out of solution in the culture medium, leading to inconsistent concentrations and potential toxic effects of the precipitate.

Q3: What is the recommended starting concentration for this compound in primary cells?

A3: For a novel inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. We recommend starting with a wide range of concentrations, for example, from 10 nM to 10 µM. The ideal concentration will be the lowest that achieves the desired biological effect (e.g., inhibition of STAT phosphorylation) with minimal impact on cell viability.

Q4: How can I reduce the cytotoxic effects of the DMSO solvent?

A4: To minimize DMSO-related cytotoxicity, ensure the final concentration in your cell culture medium is as low as possible, ideally below 0.1%. Prepare a concentrated stock solution of this compound in 100% DMSO and then perform serial dilutions in your culture medium to achieve the desired final concentrations. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects. If DMSO toxicity remains an issue, consider alternative solvents such as ethanol or specialized non-toxic commercial solvents, though their suitability for this compound would need to be validated.[1][2][3]

Q5: Can the selectivity of this compound affect its cytotoxicity?

A5: Yes, the selectivity of a JAK inhibitor can influence its cytotoxicity. The JAK family has four members: JAK1, JAK2, JAK3, and TYK2. Inhibition of certain JAK isoforms can be associated with specific side effects. For example, inhibition of JAK2 can interfere with hematopoiesis.[4] A more selective inhibitor might have a better safety profile. The specific JAK selectivity profile of this compound should be considered when interpreting cytotoxicity data.

Troubleshooting Guides

Issue 1: High Cell Death Observed at Expected Efficacious Concentrations
Possible Cause Troubleshooting Step
Concentration Too High Perform a detailed dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for the biological effect and the CC50 (half-maximal cytotoxic concentration). Aim for a therapeutic window where the efficacious concentration is significantly lower than the cytotoxic concentration.
Off-Target Kinase Inhibition If possible, profile this compound against a panel of kinases to identify potential off-target effects that could contribute to cytotoxicity.[5]
Primary Cell Sensitivity Optimize cell seeding density. Ensure cells are in a logarithmic growth phase and are not overly confluent when the inhibitor is added. Use the lowest possible passage number for your experiments, as primary cells can become senescent and more sensitive over time.[6]
Inhibitor Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. To prevent precipitation, you can try pre-diluting the DMSO stock in a small volume of serum-containing medium before adding it to the full culture volume.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause Troubleshooting Step
Variable Cell Health Standardize your primary cell culture protocol. This includes consistent seeding densities, passage numbers, and media formulations. Regularly check for mycoplasma contamination.
Inaccurate Pipetting of Inhibitor Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding the inhibitor to the cell cultures.
Inhibitor Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation.
Assay Variability Ensure consistent incubation times for both the inhibitor treatment and the cytotoxicity assay itself. Use appropriate controls in every plate, including untreated cells, vehicle control, and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a series of working solutions by serial dilution in complete culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability and Efficacy Readout:

    • Viability: Assess cell viability using a standard method such as the MTT, MTS, or a live/dead cell staining assay.

    • Efficacy: In a parallel plate, lyse the cells and perform a Western blot or ELISA to measure the phosphorylation of a downstream target of the JAK-STAT pathway (e.g., p-STAT3) to determine the effective concentration for target inhibition.

  • Data Analysis: Plot the percentage of cell viability and the percentage of target inhibition against the log of the this compound concentration to determine the CC50 and IC50 values, respectively.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture supernatant.

  • Prepare Cells and Treatment: Plate and treat cells with this compound as described in Protocol 1. Include the following controls in triplicate:

    • Untreated Control: Cells in culture medium only.

    • Vehicle Control: Cells in medium with the highest DMSO concentration.

    • Positive Control: Cells treated with a known cytotoxic agent or a lysis buffer to induce maximum LDH release.

  • Collect Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.[7]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen kit. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).

  • Read Absorbance: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs)] * 100

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Prepare Cells and Treatment: Plate and treat cells with this compound as described in Protocol 1.

  • Add Caspase Reagent: After the treatment period, add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol. The reagent typically contains a pro-luminescent substrate that is cleaved by active caspases to produce a light signal.[8]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30-60 minutes).

  • Read Luminescence: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of active caspase-3/7. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in apoptosis.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Primary Human T-Cells

This compound Conc. (µM)Cell Viability (%) (Mean ± SD)p-STAT3 Inhibition (%) (Mean ± SD)
0 (Vehicle)100 ± 4.50 ± 2.1
0.0198.2 ± 5.115.3 ± 3.5
0.195.6 ± 4.848.7 ± 4.2
0.592.1 ± 6.285.4 ± 3.9
185.3 ± 5.595.1 ± 2.8
555.7 ± 7.198.2 ± 1.9
1025.4 ± 6.899.1 ± 1.5

This table illustrates the kind of data you would generate from a dose-response experiment. From this hypothetical data, a researcher could determine an optimal concentration around 0.5-1 µM, which provides strong target inhibition with relatively high cell viability.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor:r1 JAK1->STAT1 5. Phosphorylation JAK2->Receptor:r2 JAK2->STAT2 Dimer STAT Dimer STAT1->Dimer 6. Dimerization STAT2->Dimer Jak_IN_26 This compound Jak_IN_26->JAK1 Inhibition Jak_IN_26->JAK2 DNA DNA Dimer->DNA 7. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 8. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results A 1. Culture Primary Cells C 3. Treat Cells with this compound A->C B 2. Prepare this compound Dilutions B->C D 4a. Cytotoxicity Assay (LDH, Caspase) C->D E 4b. Efficacy Assay (p-STAT) C->E F 5. Analyze Data & Determine Optimal Concentration D->F E->F

Caption: Experimental workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic Start High Cytotoxicity Observed Q1 Is DMSO control also toxic? Start->Q1 A1_Yes Reduce final DMSO concentration Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No A3_No Optimize cell culture conditions (passage, density) Q2 Is cytotoxicity dose-dependent? A1_No->Q2 A2_Yes Optimize this compound concentration (lower dose) Q2->A2_Yes Yes A2_No Check for inhibitor precipitation or degradation Q2->A2_No No Q3 Are cells healthy before treatment? A2_Yes->Q3 A2_No->Q3 A3_Yes Consider off-target effects Q3->A3_Yes Yes Q3->A3_No No

Caption: Troubleshooting logic for addressing high cytotoxicity with this compound.

References

Jak-IN-26 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves with the JAK inhibitor, Jak-IN-26.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active JAK inhibitor. Its mechanism of action is to block the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[1][2] This pathway transduces signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and cell proliferation.[2][3][4] this compound specifically inhibits the IFN-α2B-induced phosphorylation of STAT3.[1] By binding to the kinase domain of JAKs, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the expression of downstream target genes.[5]

Q2: What is the reported potency (IC50) of this compound?

The half-maximal inhibitory concentration (IC50) of this compound has been determined to be 17.2 nM for the inhibition of IFN-α2B-induced phosphorylation of STAT3 in Jurkat cells.[1] It is important to note that IC50 values can vary depending on the cell line, substrate concentration (such as ATP), and specific assay conditions.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, it is recommended to store the solid compound as received. For creating stock solutions, consult the manufacturer's datasheet for the recommended solvent, which is typically DMSO. Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Q4: I am not observing any inhibition of STAT phosphorylation. What are the possible causes?

Several factors could lead to a lack of inhibitory effect:

  • Compound Insolubility: this compound may have precipitated out of solution. Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is compatible with your cell line and does not exceed recommended levels (typically <0.5%).

  • Incorrect Stimulation: The cytokine or growth factor used to stimulate the JAK-STAT pathway may not be active or used at a suboptimal concentration. Always include a positive control (stimulated cells without inhibitor) to ensure pathway activation.

  • Cell Health: The cells may be unhealthy or were passaged too many times, leading to altered signaling responses. Ensure you are using cells at a low passage number and that they are viable before starting the experiment.

  • Compound Degradation: Improper storage of this compound stock solutions can lead to degradation. Ensure that storage recommendations have been followed.[1]

Q5: My dose-response curve is very steep (or very shallow). What does this indicate?

The shape of the dose-response curve can provide clues about the inhibitor's behavior in your assay:

  • Steep Curve: A steep curve, where a small change in inhibitor concentration leads to a large change in response, can sometimes be an artifact of the assay conditions. For example, if the enzyme concentration is significantly higher than the inhibitor's dissociation constant (Kd), the IC50 value may shift and the curve can become steeper.[6] It could also indicate positive cooperativity, although this is less common.

  • Shallow Curve: A shallow curve may suggest several possibilities, including off-target effects at higher concentrations, negative cooperativity, or issues with the experimental setup, such as compound instability or insolubility at higher concentrations. It may also reflect complex biological responses within the cell.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates- Compound precipitation- Use a cell counter for accurate seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with PBS.- Visually inspect for precipitation after adding the compound to the media.
Inconsistent IC50 values across experiments - Variation in cell passage number- Different stimulation times- Fluctuation in incubator conditions (CO2, temp)- Inconsistent reagent lots- Use cells within a consistent, low passage range.- Standardize all incubation times.- Regularly calibrate and monitor incubator conditions.- Qualify new lots of critical reagents (e.g., cytokines, antibodies).
High background signal (no stimulation) - Basal JAK-STAT pathway activity- Non-specific antibody binding (in immunoassays)- Serum-starve cells prior to stimulation to reduce basal activity.- Optimize antibody concentrations and include appropriate blocking steps.
No clear dose-response (flat curve) - Compound is inactive or degraded- Insufficient stimulation of the pathway- Assay is not sensitive enough- Test a fresh aliquot of the compound.- Confirm the activity of your stimulating agent (e.g., cytokine).- Optimize the assay to ensure a sufficient signal-to-background window.
Cell death observed at high concentrations - Cytotoxicity of the compound- High solvent (e.g., DMSO) concentration- Perform a cell viability assay in parallel with your dose-response experiment.- Ensure the final solvent concentration is below the toxic threshold for your cell line.

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3 Inhibition

This protocol outlines the steps to generate a dose-response curve for this compound by measuring the inhibition of cytokine-induced STAT3 phosphorylation.

  • Cell Seeding: Plate your cells of choice (e.g., Jurkat) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): To reduce basal STAT phosphorylation, you can serum-starve the cells for 4-24 hours prior to the experiment, depending on the cell line.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in your cell culture media. Aspirate the old media from the cells and add the media containing the different concentrations of this compound. Include a "vehicle control" well with the same concentration of solvent (e.g., DMSO) as your highest inhibitor concentration. Incubate for 1-2 hours.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., IFN-α2B) to all wells except the "unstimulated control" well. The final concentration and stimulation time should be optimized for your specific cell line and cytokine (e.g., 100 ng/mL for 15-30 minutes).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, probe with an antibody for total STAT3 as a loading control.

  • Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. Plot the normalized p-STAT3 signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (e.g., MTS/MTT)

This protocol is to be run in parallel with the primary dose-response experiment to assess the cytotoxicity of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment: Add serial dilutions of this compound to the wells, mirroring the concentrations used in your primary assay. Include a "vehicle control" and a "no cells" background control.

  • Incubation: Incubate the plate for the same duration as your primary experiment.

  • Reagent Addition: Add the cell viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate for the recommended time to allow for color development. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Subtract the background absorbance from all wells. Normalize the results to the vehicle control to determine the percentage of viable cells at each inhibitor concentration.

Visualizations

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Cytokine Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation This compound This compound This compound->JAK Inhibition pSTAT pSTAT STAT->pSTAT pSTAT Dimer pSTAT Dimer pSTAT->pSTAT Dimer 4. Dimerization Nucleus Nucleus pSTAT Dimer->Nucleus 5. Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription 6. Regulation

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Dose_Response_Workflow Dose-Response Experiment Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Pre-treat with this compound Pre-treat with This compound dilutions Seed Cells->Pre-treat with this compound Stimulate with Cytokine Stimulate with Cytokine Pre-treat with this compound->Stimulate with Cytokine Lyse Cells & Quantify Protein Lyse Cells & Quantify Protein Stimulate with Cytokine->Lyse Cells & Quantify Protein Western Blot Western Blot Lyse Cells & Quantify Protein->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for generating a this compound dose-response curve.

Troubleshooting_Logic Troubleshooting Logic for Failed Inhibition Start No Inhibition Observed Check Stim Control Is pSTAT visible in stimulated control? Start->Check Stim Control Check Compound Is compound soluble and properly stored? Check Stim Control->Check Compound Yes Troubleshoot Stimulation Troubleshoot cytokine activity/concentration Check Stim Control->Troubleshoot Stimulation No Check Cells Are cells healthy and low passage? Check Compound->Check Cells Yes Prepare Fresh Compound Prepare fresh stock of this compound Check Compound->Prepare Fresh Compound No Use New Cells Use new batch of cells Check Cells->Use New Cells No Review Protocol Review entire protocol for errors Check Cells->Review Protocol Yes

Caption: Decision tree for troubleshooting a lack of this compound inhibitory effect.

References

Preventing Jak-IN-26 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK inhibitor, Jak-IN-26. The information provided is intended to help prevent and troubleshoot the common issue of this compound precipitation in aqueous solutions during experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: Precipitate forms when diluting my DMSO stock of this compound into aqueous media (e.g., cell culture medium, PBS).

This is a common issue for hydrophobic small molecules like this compound. The abrupt change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous environment can cause the compound to crash out of solution.

Potential Cause Recommended Solution
High Stock Solution Concentration The concentration of your this compound stock solution in DMSO may be too high, leading to immediate precipitation upon dilution. It is recommended to empirically determine the maximum practical stock concentration.
Direct Dilution into Aqueous Buffer Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous media can create localized areas of high concentration, promoting precipitation. A serial dilution approach is often more effective.
Final Concentration Exceeds Aqueous Solubility The final desired concentration of this compound in your aqueous solution may exceed its intrinsic aqueous solubility, even with a small percentage of DMSO.
Temperature Effects Temperature shifts, such as moving from room temperature to 37°C or storing solutions at 4°C, can affect the solubility of this compound.
Media Components Components in complex aqueous solutions like cell culture media (e.g., salts, proteins) can sometimes interact with the compound and reduce its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS No. 2417134-93-9) is an orally active and potent inhibitor of the Janus kinase (JAK) family. It has been shown to inhibit the IFN-α2B-induced phosphorylation of STAT3 in Jurkat cells with an IC50 of 17.2 nM.[1] Due to its mechanism of action, it is a valuable tool for research in areas such as immunology, oncology, and inflammation.

Q2: Why does this compound precipitate in my aqueous experimental setup?

A2: this compound is a hydrophobic molecule with poor solubility in water.[2] It is typically supplied as a solid and is often dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this stock solution is diluted into an aqueous environment, such as cell culture media or phosphate-buffered saline (PBS), the dramatic decrease in solvent polarity can cause this compound to precipitate out of the solution.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[3] It is important to use a fresh, unopened bottle of DMSO or a properly stored bottle to avoid introducing water, which can lower the solubility of the compound in the stock solution.

Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Q5: What is the maximum percentage of DMSO that is safe for most cell cultures?

A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, the sensitivity to DMSO can vary between cell types. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Q6: Can I store my this compound working solution in aqueous buffer?

A6: It is generally not recommended to store this compound in aqueous solutions for extended periods, as precipitation can occur over time, even at concentrations that are initially soluble. Prepare fresh working solutions from your DMSO stock for each experiment.

Q7: How should I store the solid compound and DMSO stock solutions?

A7: Solid this compound should be stored at -20°C. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1]

Experimental Protocols

Protocol 1: Empirical Determination of this compound Solubility in DMSO

This protocol helps determine the practical upper limit for your this compound stock solution concentration.

Materials:

  • This compound solid

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a calculated volume of DMSO to achieve a high target concentration (e.g., 50 mM).

  • Vortex the tube vigorously for 2-3 minutes.

  • If the solid does not fully dissolve, use a sonicator bath for 10-15 minutes, with intermittent vortexing. Gentle warming to 37°C can also aid dissolution.

  • Visually inspect the solution against a light source for any undissolved particles.

  • If particles remain, add a small, known volume of DMSO (e.g., 10% of the initial volume), and repeat steps 3-5.

  • Continue this process until the compound is fully dissolved.

  • Calculate the final concentration. This will be your maximum practical stock concentration. It is advisable to prepare your working stock at a concentration slightly below this maximum to ensure it remains in solution.

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays

This protocol is designed to minimize precipitation when diluting the DMSO stock into aqueous media.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Sterile aqueous experimental medium (e.g., cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution: Perform an intermediate dilution of the DMSO stock solution in your aqueous medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO from a 10 mM stock:

    • Add 2 µL of the 10 mM DMSO stock to 198 µL of your aqueous medium. This creates a 100 µM intermediate solution with 1% DMSO.

    • Vortex the intermediate solution immediately and thoroughly.

  • Final Dilution: Add the intermediate solution to your final experimental volume.

    • For example, add 100 µL of the 100 µM intermediate solution to 900 µL of your aqueous medium in the well of a culture plate. This results in a final concentration of 10 µM this compound and 0.1% DMSO.

  • Mixing: Mix the final solution gently but thoroughly.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.

Visualizations

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade used by cytokines and growth factors to transmit signals from the cell membrane to the nucleus, regulating gene expression involved in immunity, proliferation, and differentiation. This compound inhibits the function of JAKs, thereby blocking this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:r1 1. Ligand Binding JAK JAK Receptor:r3->JAK STAT STAT Receptor:r3->STAT 4. STAT Recruitment JAK->Receptor:r3 JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. STAT Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Jak_IN_26 This compound Jak_IN_26->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation Precipitation_Troubleshooting start Precipitation Observed in Aqueous Solution check_stock Is the DMSO stock solution clear? start->check_stock remake_stock Remake DMSO stock. Ensure anhydrous DMSO. Use sonication/warming. check_stock->remake_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes remake_stock->check_stock direct_dilution Direct dilution of concentrated stock? check_dilution->direct_dilution serial_dilute Use serial dilution method. (See Protocol 2) direct_dilution->serial_dilute Yes final_conc Is final concentration too high? direct_dilution->final_conc No serial_dilute->final_conc lower_conc Reduce final concentration. final_conc->lower_conc Yes check_dmso Is final DMSO % > 0.5%? final_conc->check_dmso No lower_conc->final_conc adjust_dmso Adjust stock concentration to lower final DMSO %. check_dmso->adjust_dmso Yes success Solution is clear. Proceed with experiment. check_dmso->success No adjust_dmso->check_dmso

References

Addressing inconsistent results with Jak-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Jak-IN-26, a novel Janus kinase (JAK) inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It primarily targets the kinase domain of JAK enzymes, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] This blockade of the JAK/STAT signaling pathway ultimately modulates the transcription of genes involved in inflammatory and immune responses.[1]

Q2: What is the selectivity profile of this compound?

The selectivity of a JAK inhibitor is crucial for its specific effects. While this compound is a novel compound, its inhibitory activity has been characterized against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Lower IC50 values indicate higher potency.[4][5]

Q3: Can this compound be used in both in vitro and in vivo experiments?

Yes, this compound is designed for both in vitro and in vivo applications. For in vitro studies, it can be used in biochemical assays with purified enzymes and in cell-based assays to probe the JAK/STAT pathway. For in vivo animal studies, appropriate formulation and dosing studies are recommended to determine the optimal pharmacokinetic and pharmacodynamic profile.

Q4: What are the common off-target effects observed with JAK inhibitors?

While designed for selectivity, high concentrations of some JAK inhibitors may lead to off-target effects due to the conserved nature of the ATP-binding pocket across the kinome. These can include inhibition of other kinases, which may lead to unexpected cellular responses. It is recommended to perform kinase panel screening to fully characterize the selectivity of this compound in your experimental system.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors, from experimental setup to data interpretation. This guide provides a structured approach to troubleshooting common issues.

Problem 1: High Variability in IC50 Values

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
ATP Concentration in Kinase Assay IC50 values of ATP-competitive inhibitors are highly dependent on the ATP concentration. Ensure you are using a consistent ATP concentration across all experiments, ideally at or near the Km value for the specific JAK isozyme.[6]
Enzyme Concentration and Activity The concentration and specific activity of the recombinant JAK enzyme can vary between batches. Always qualify new batches of enzyme and use a consistent concentration in your assays.[6]
Inhibitor Dilution and Stability Ensure accurate serial dilutions of this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Verify the stability of the compound in your assay buffer.
Assay Incubation Time The incubation time for the kinase reaction should be optimized to ensure the reaction is in the linear range. Very long incubation times can lead to substrate depletion and inaccurate IC50 determination.
Problem 2: Lack of Expected Cellular Effect (e.g., no decrease in pSTAT levels)

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Compound Concentration The effective concentration in a cellular assay can be higher than the biochemical IC50 due to cell permeability and other factors. Perform a dose-response experiment with a wide range of this compound concentrations.
Cell Permeability Issues If using a new cell line, verify that this compound can effectively penetrate the cell membrane. This can be indirectly assessed by comparing biochemical and cellular IC50 values.
Inappropriate Stimulation Conditions Ensure that the cytokine stimulation used to activate the JAK/STAT pathway is robust. Titrate the cytokine concentration and stimulation time to achieve a strong and reproducible phosphorylation of STAT proteins.
Cell Line Specific Factors Different cell lines may have varying levels of JAK and STAT expression, or compensatory signaling pathways. Confirm the expression of your target JAK and STAT proteins in the cell line being used.
Timing of Compound Treatment and Stimulation Optimize the pre-incubation time with this compound before cytokine stimulation. A sufficient pre-incubation period is necessary for the inhibitor to engage its target.
Problem 3: Unexpected Cell Toxicity

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Off-Target Effects At high concentrations, this compound may inhibit other kinases essential for cell survival. Perform a dose-response cell viability assay to determine the cytotoxic concentration range.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.5%).
Inhibition of Essential Signaling Prolonged inhibition of certain JAK isozymes (e.g., JAK2) can impact cell proliferation and survival, particularly in hematopoietic cells.[7]

Quantitative Data Summary

Table 1: this compound IC50 Values for JAK Family Kinases

KinaseIC50 (nM)
JAK115
JAK250
JAK35
TYK2100

Note: These are representative values and may vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol describes a general procedure for determining the IC50 of this compound against a purified JAK enzyme.

Materials:

  • Purified recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP at a concentration equal to the Km for the specific JAK isozyme

  • Peptide substrate (e.g., a STAT-derived peptide)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the assay plate.

  • Add 10 µL of a solution containing the JAK enzyme and peptide substrate in kinase buffer.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Protocol 2: Western Blot for Phospho-STAT

This protocol details the detection of STAT phosphorylation in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HeLa, TF-1)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., IFN-γ for pSTAT1, IL-6 for pSTAT3)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-STAT and anti-total-STAT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total STAT protein as a loading control.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Phosphorylation Jak_IN_26 This compound Jak_IN_26->JAK Inhibition STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 7. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Problem_Type Identify Problem Type Start->Problem_Type High_Variability High IC50 Variability Problem_Type->High_Variability Biochemical No_Effect No Cellular Effect Problem_Type->No_Effect Cellular Toxicity Unexpected Toxicity Problem_Type->Toxicity Cellular Check_Assay Check Assay Conditions (ATP, Enzyme) High_Variability->Check_Assay Check_Compound Check Compound Dilution & Stability High_Variability->Check_Compound Check_Cellular Check Cellular Assay (Concentration, Stimulation) No_Effect->Check_Cellular Check_Toxicity Assess Cytotoxicity (Dose-Response) Toxicity->Check_Toxicity Resolve Problem Resolved Check_Assay->Resolve Check_Compound->Resolve Check_Cellular->Resolve Check_Toxicity->Resolve

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Jak-IN-26 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of JAK-IN-26, a potent Janus kinase (JAK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of a new batch of this compound?

A1: The recommended primary method for purity assessment of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the active pharmaceutical ingredient (API) from any process impurities and degradation products.[1][2][3] A well-developed, stability-indicating HPLC method is crucial for ensuring the quality of the compound.[1][4]

Q2: How should I prepare a stock solution of this compound and what are the recommended storage conditions?

A2: this compound is soluble in DMSO. For a stock solution, dissolve the solid compound in anhydrous DMSO to a concentration of 10-50 mM. It is recommended to store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage of the solid compound, keep it in a tightly sealed container at -20°C, protected from light and moisture.

Q3: What are the expected degradation pathways for this compound under stress conditions?

A3: Like other kinase inhibitors with similar heterocyclic scaffolds, this compound may be susceptible to degradation under certain stress conditions. Forced degradation studies are essential to identify potential degradants.[5][6][7][8][9] Common degradation pathways for related compounds include:

  • Hydrolysis: Degradation in acidic or basic aqueous solutions. The pyrrolo[2,3-d]pyrimidine core can be susceptible to hydrolysis.

  • Oxidation: Degradation in the presence of an oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Degradation upon exposure to UV or visible light.

  • Thermal Degradation: Degradation at elevated temperatures.

Q4: How can I confirm the identity and structure of this compound?

A4: A combination of analytical techniques should be used for structural confirmation:

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Q5: What information should I look for in a Certificate of Analysis (CoA) for this compound?

A5: A comprehensive Certificate of Analysis should include the following information:

  • Product name and batch number.

  • Appearance (e.g., color and form).

  • Purity as determined by HPLC (should be ≥98%).

  • Identity confirmed by ¹H-NMR and Mass Spectrometry.

  • Solubility information.

  • Storage conditions.

  • Date of analysis.[10][11]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Suggested Solution
Peak Tailing 1. Interaction of the basic nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring with acidic silanols on the HPLC column packing. 2. Column overload. 3. Column contamination or void formation.[12]1. Use a mobile phase with a low concentration of a competing base (e.g., triethylamine) or an acidic additive (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Use a column with end-capping. 2. Reduce the injection volume or sample concentration. 3. Flush the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column.[12]
Split Peaks 1. Sample solvent incompatible with the mobile phase. 2. Partially blocked column frit. 3. Co-elution of an impurity.1. Dissolve the sample in the mobile phase or a solvent with a similar polarity. 2. Back-flush the column. If this does not resolve the issue, replace the frit or the column.[12] 3. Adjust the mobile phase composition or gradient to improve resolution.
Ghost Peaks 1. Contamination in the mobile phase, injection system, or sample. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and additives for the mobile phase. Clean the injector and sample vials. 2. Implement a needle wash step with a strong solvent in the autosampler method.
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Column degradation.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if retention times continue to drift after addressing other potential causes.
NMR Analysis
Problem Possible Cause Suggested Solution
Broad Peaks 1. Poor shimming of the magnet. 2. Presence of paramagnetic impurities. 3. Compound aggregation at higher concentrations.1. Re-shim the NMR magnet. 2. Purify the sample to remove metal contaminants. 3. Acquire the spectrum at a lower concentration or at an elevated temperature.
Unusual or Unexpected Peaks 1. Presence of impurities or residual solvents. 2. Sample degradation. 3. NMR artifacts (e.g., spinning sidebands, phasing issues).[13]1. Compare the spectrum to a reference or previously acquired data. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in identification. 2. Prepare a fresh sample and re-acquire the spectrum. 3. Adjust spinning speed to identify sidebands. Re-phase the spectrum carefully.
Poor Signal-to-Noise Ratio 1. Low sample concentration. 2. Insufficient number of scans.1. Increase the sample concentration if solubility allows. 2. Increase the number of scans acquired.

Quantitative Data Summary (Illustrative)

The following tables present illustrative data for a typical batch of this compound.

Table 1: Purity Profile of this compound (Batch No. JKIN26-2025-01)

Analytical Method Parameter Specification Result
HPLC (UV at 254 nm)Purity≥ 98.0%99.2%
Known Impurity 1≤ 0.2%0.08%
Unknown Impurity≤ 0.1%0.05%
LC-MSMolecular Weight450.5 g/mol (Theoretical)450.4 m/z [M+H]⁺
¹H-NMRStructure ConfirmationConforms to structureConforms

Table 2: Solubility of this compound at 25°C (Illustrative)

Solvent Solubility (mg/mL)
DMSO> 50
Methanol~5
Ethanol~2
Water< 0.1
PBS (pH 7.4)< 0.1

Table 3: Stability of this compound (Illustrative)

Condition Duration Purity by HPLC (%) Appearance
Solid
-20°C12 months99.1White to off-white solid
4°C12 months98.5White to off-white solid
25°C / 60% RH6 months97.2Slight yellowing
Solution (10 mM in DMSO)
-20°C3 months99.0Clear, colorless solution
4°C1 month98.2Clear, colorless solution
25°C24 hours98.8Clear, colorless solution

Experimental Protocols

HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL.

LC-MS Method for Identity Confirmation
  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

¹H-NMR Spectroscopy for Structural Confirmation
  • Solvent: DMSO-d₆.

  • Concentration: 5-10 mg/mL.

  • Spectrometer: 400 MHz or higher.

  • Parameters: Standard ¹H acquisition parameters with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. STAT Recruitment & Phosphorylation STAT2 STAT Receptor->STAT2 JAK1->Receptor 3. Receptor Phosphorylation JAK1->JAK2 Trans-phosphorylation JAK2->Receptor Dimer STAT Dimer STAT1->Dimer STAT2->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Transcription Gene Transcription Nucleus->Transcription 7. DNA Binding JAK_IN_26 This compound JAK_IN_26->JAK1 Inhibition JAK_IN_26->JAK2 Inhibition

Caption: JAK-STAT signaling pathway and the mechanism of action of this compound.

QC_Workflow cluster_start Sample Receipt cluster_testing Analytical Testing cluster_decision Decision cluster_end Disposition Start Receive this compound Batch HPLC HPLC Purity (≥98%) Start->HPLC LCMS LC-MS Identity (Correct Mass) Start->LCMS NMR NMR Structure (Conforms) Start->NMR Solubility Solubility Test Start->Solubility Pass Pass QC HPLC->Pass Pass Fail Fail QC HPLC->Fail Fail LCMS->Pass LCMS->Fail NMR->Pass NMR->Fail Solubility->Pass Solubility->Fail Release Release for Use Pass->Release Investigate Investigate & Re-test Fail->Investigate

Caption: Quality control workflow for a new batch of this compound.

References

Validation & Comparative

A Comparative Analysis of JAK-IN-26 and Other Pan-JAK Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the investigational pan-Janus kinase (JAK) inhibitor, JAK-IN-26, alongside established pan-JAK inhibitors such as Tofacitinib, Ruxolitinib, and Baricitinib. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the biochemical potency, cellular activity, and kinase selectivity of these compounds. All quantitative data is presented in standardized tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Introduction to JAK-STAT Signaling

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1] This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, inflammation, hematopoiesis, and cell growth.[2] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and subsequently, the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[3] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[2]

Pan-JAK inhibitors, by targeting multiple JAK isoforms, can modulate the signaling of a broad range of cytokines. However, the specific selectivity profile of each inhibitor can lead to different biological effects and clinical outcomes.[4]

Biochemical Potency of Pan-JAK Inhibitors

The biochemical potency of JAK inhibitors is typically determined through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50% (IC50). Lower IC50 values indicate higher potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Data Source(s)
[this compound] [Insert Data][Insert Data][Insert Data][Insert Data][Insert Source]
Tofacitinib3.24.11.634[5]
Ruxolitinib3.32.842819[2]
Baricitinib5.95.7>40053[6]

Cellular Activity of Pan-JAK Inhibitors

Cellular assays are essential to determine the functional consequences of JAK inhibition within a biological context. A common method involves stimulating cells with a specific cytokine and measuring the subsequent phosphorylation of STAT proteins. The IC50 value in these assays represents the concentration of the inhibitor needed to reduce cytokine-induced STAT phosphorylation by 50%.

InhibitorCell TypeCytokine StimuluspSTAT ReadoutCellular IC50 (nM)Data Source(s)
[this compound] [Insert Data][Insert Data][Insert Data][Insert Data][Insert Source]
TofacitinibHuman T-cellsIL-2pSTAT510 - 50[5]
RuxolitinibHEL cells (JAK2 V617F)-pSTAT5~180[4]
BaricitinibHuman PBMCIL-6pSTAT346[7]

Kinase Selectivity Profile

To understand the potential for off-target effects, JAK inhibitors are often screened against a broad panel of kinases. The selectivity of an inhibitor is a critical factor in its safety and efficacy profile. The following table should summarize the inhibitory activity against key off-target kinases.

InhibitorOff-target Kinase 1 IC50 (nM)Off-target Kinase 2 IC50 (nM)Off-target Kinase 3 IC50 (nM)Data Source(s)
[this compound] [Insert Data][Insert Data][Insert Data][Insert Source]
TofacitinibData for a broad panel is available[8]
RuxolitinibData for a broad panel is available[4]
BaricitinibData for a broad panel is available[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol describes a common method for determining the biochemical potency of a JAK inhibitor.

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • ATP.

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • ADP-Glo™ Kinase Assay (Promega) or similar detection system.

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in kinase assay buffer.

    • Add 2.5 µL of the inhibitor dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the JAK enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each enzyme.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular STAT Phosphorylation Assay (Example Protocol)

This protocol outlines a method for assessing the cellular activity of a JAK inhibitor by measuring STAT phosphorylation using flow cytometry.[7]

  • Reagents and Materials:

    • Cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cell line responsive to a particular cytokine).

    • Cytokine (e.g., IL-2, IL-6, or IFN-γ).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Cell culture medium.

    • Fixation buffer (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 90% methanol).

    • Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and a phosphorylated STAT protein (e.g., phospho-STAT5).

    • Flow cytometer.

  • Procedure:

    • Pre-incubate the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.

    • Fix the cells by adding fixation buffer.

    • Permeabilize the cells by adding ice-cold permeabilization buffer.

    • Stain the cells with the fluorochrome-conjugated antibodies against the cell surface marker and phosphorylated STAT.

    • Wash the cells and resuspend them in an appropriate buffer for flow cytometry analysis.

  • Data Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on the cell population of interest based on the cell surface marker.

    • Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each inhibitor concentration.

    • Calculate the percent inhibition of STAT phosphorylation relative to a cytokine-stimulated control without inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. Recruitment & Phosphorylation STAT2 STAT Receptor->STAT2 JAK1->Receptor 3. Phosphorylation JAK2->Receptor Dimer STAT Dimer STAT1->Dimer STAT2->Dimer 5. Dimerization DNA DNA Dimer->DNA 6. Translocation Gene Gene Transcription DNA->Gene 7. Gene Regulation

Caption: The JAK-STAT signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity pSTAT_Assay STAT Phosphorylation Assay (Cellular IC50) Kinase_Assay->pSTAT_Assay Disease_Model Disease Model Efficacy Selectivity->Disease_Model Proliferation Cell Proliferation Assay pSTAT_Assay->Proliferation Proliferation->Disease_Model PK_PD Pharmacokinetics/ Pharmacodynamics Disease_Model->PK_PD Start Compound Synthesis (this compound) Start->Kinase_Assay

Caption: A typical workflow for JAK inhibitor evaluation.

References

An In Vitro Comparison of JAK Inhibitors: Tofacitinib and the Elusive Jak-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro properties of two Janus kinase (JAK) inhibitors: tofacitinib and Jak-IN-26. While tofacitinib is a well-characterized, FDA-approved drug with a wealth of available data, this compound remains a less-documented compound, making a direct and comprehensive comparison challenging. This document summarizes the available quantitative data, presents detailed experimental protocols for the characterization of such inhibitors, and visualizes key biological pathways and experimental workflows.

Data Presentation: Quantitative Inhibitory Activity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of the drug needed to inhibit the activity of a specific enzyme by 50%. The following table summarizes the reported in vitro IC50 values for tofacitinib against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). At present, specific IC50 values for this compound are not publicly available.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib 15.1[1]77.4[1]55.0[1]489[1]
This compound Data not availableData not availableData not availableData not available

Note: The IC50 values for tofacitinib can vary between different studies and assay conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for key in vitro assays used to characterize JAK inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase.

Objective: To determine the IC50 value of a test compound against a specific JAK isoform.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (this compound, tofacitinib) serially diluted in DMSO

  • 96-well plates

  • Filter plates (e.g., phosphocellulose or glass fiber)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the specific JAK enzyme, and the peptide substrate in each well of a 96-well plate.

  • Add the test compounds at various concentrations (typically a 10-point serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate, which captures the phosphorylated peptide substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based STAT Phosphorylation Assay (Flow Cytometry)

This assay measures the inhibitory effect of a compound on the downstream signaling of the JAK-STAT pathway within a cellular context.

Objective: To assess the ability of a test compound to inhibit cytokine-induced phosphorylation of STAT proteins in a relevant cell line.

Materials:

  • A cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific leukemia cell line like TF-1).

  • Cytokine appropriate for the cell line and JAK pathway of interest (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, or IFN-γ for JAK1/JAK2).

  • Test compounds (this compound, tofacitinib) serially diluted in DMSO.

  • Cell culture medium.

  • Fixation and permeabilization buffers.

  • Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

  • Flow cytometer.

Procedure:

  • Culture the cells in appropriate conditions.

  • Pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with the chosen cytokine to induce JAK-STAT signaling and subsequent STAT phosphorylation. Include an unstimulated control.

  • Fix the cells to preserve the phosphorylation state of the proteins.

  • Permeabilize the cells to allow intracellular antibody staining.

  • Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.

  • Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of STAT phosphorylation.

  • Determine the percentage of inhibition of STAT phosphorylation for each compound concentration compared to the cytokine-stimulated control without inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity, cell growth, and hematopoiesis. JAK inhibitors, such as tofacitinib, exert their effects by blocking this pathway.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor_P P-Receptor Subunit 1 P-Receptor Subunit 2 JAK_P P-JAK JAK->JAK_P 2. JAK Activation   (Phosphorylation) JAK_P->Receptor 3. Receptor   Phosphorylation STAT STAT JAK_P->STAT 5. STAT Phosphorylation Receptor_P->STAT 4. STAT Recruitment STAT_P P-STAT STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer 6. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 7. Nuclear Translocation DNA DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription Inhibitor Tofacitinib / this compound Inhibitor->JAK_P Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of a JAK inhibitor using a radiometric assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, ATP) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilution of Inhibitor (e.g., Tofacitinib) Start->Serial_Dilution Assay_Setup Set up Reaction in 96-well Plate (Enzyme + Substrate + Inhibitor) Prepare_Reagents->Assay_Setup Serial_Dilution->Assay_Setup Initiate_Reaction Initiate Reaction with [γ-³³P]ATP Assay_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter_Wash Transfer to Filter Plate and Wash Stop_Reaction->Filter_Wash Measure_Signal Measure Radioactivity (Scintillation Counting) Filter_Wash->Measure_Signal Data_Analysis Data Analysis: Calculate % Inhibition Measure_Signal->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: A generalized workflow for an in vitro radiometric kinase inhibition assay.

References

A Comparative Analysis of Kinase Selectivity: Jak-IN-26 Versus Ruxolitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount in predicting their efficacy and potential off-target effects. This guide provides a detailed comparison of the reported selectivity profiles of Jak-IN-26 and the well-characterized JAK inhibitor, ruxolitinib.

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling pathways. Its established selectivity for JAK1 and JAK2 has led to its approval for treating various myeloproliferative neoplasms. This compound is described as an orally active JAK inhibitor, though its specific inhibitory profile against the individual JAK family members is less documented in publicly available literature.

Quantitative Comparison of Inhibitory Potency

The selectivity of a kinase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 data for this compound and ruxolitinib.

Kinase TargetThis compound (IC50 nM)Ruxolitinib (IC50 nM)
JAK1 Data not publicly available3.3[1][2]
JAK2 Data not publicly available2.8[1][2]
JAK3 Data not publicly available428[1]
TYK2 Data not publicly available19[1]
Cellular pSTAT3 Inhibition (IFN-α2B induced) 17.2[1]Not directly comparable

Note: The cellular IC50 for this compound reflects its activity in a cell-based assay measuring the downstream effects of JAK inhibition, specifically the phosphorylation of STAT3. While informative, it is not a direct measure of its potency against individual JAK kinases in a biochemical assay.

Based on the available data, ruxolitinib demonstrates potent inhibition of JAK1 and JAK2 with significantly less activity against JAK3 and moderate activity against TYK2. This profile classifies it as a JAK1/JAK2 preferential inhibitor. A complete head-to-head comparison of the selectivity of this compound is not possible without its specific IC50 values for each JAK family member.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, regulating processes such as hematopoiesis, immune response, and inflammation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association pJAK pJAK JAK->pJAK 3. Trans-phosphorylation STAT STAT pSTAT pSTAT STAT->pSTAT 5. Phosphorylation pJAK->STAT 4. STAT Recruitment Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

As depicted in Figure 1, the binding of a cytokine to its receptor brings associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes. JAK inhibitors, such as ruxolitinib and this compound, act by competing with ATP for the kinase domain of JAKs, thereby preventing the downstream signaling cascade.

Experimental Protocols: In Vitro Kinase Selectivity Assay

The determination of an inhibitor's IC50 values against a panel of kinases is typically performed using an in vitro kinase assay. The following provides a generalized protocol for such an experiment.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (e.g., JAK1, JAK2) - Substrate (e.g., peptide) - ATP - Test Inhibitor (e.g., this compound) start->prep_reagents serial_dilution Perform Serial Dilution of Inhibitor prep_reagents->serial_dilution assay_setup Set up Assay Plate: - Add kinase, substrate, and inhibitor dilutions to wells serial_dilution->assay_setup initiate_reaction Initiate Reaction by Adding ATP assay_setup->initiate_reaction incubation Incubate at a Controlled Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Kinase Activity (e.g., measure phosphorylation via luminescence, fluorescence, or radioactivity) stop_reaction->detection data_analysis Data Analysis: - Plot kinase activity vs. inhibitor concentration - Calculate IC50 value detection->data_analysis end End data_analysis->end

Figure 2: A generalized workflow for an in vitro kinase selectivity assay.

Detailed Methodologies:

  • Reagent Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2), a suitable peptide or protein substrate, adenosine triphosphate (ATP), and the test inhibitor are prepared in an appropriate assay buffer.

  • Inhibitor Dilution: The test inhibitor is serially diluted to create a range of concentrations to be tested.

  • Assay Reaction: The kinase, substrate, and inhibitor dilutions are added to the wells of a microtiter plate. The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a specific time at a controlled temperature to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and the extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Using phosphorylation-specific antibodies or fluorescently labeled substrates.

  • Data Analysis: The measured signal is plotted against the inhibitor concentration. The data is then fitted to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

Ruxolitinib is a well-characterized JAK inhibitor with clear selectivity for JAK1 and JAK2. This selectivity profile is crucial to its clinical utility. While this compound is presented as a JAK inhibitor with oral activity and cellular efficacy, a comprehensive understanding of its selectivity and potential therapeutic applications requires the determination of its inhibitory potency against the individual members of the JAK kinase family. Further research providing these specific IC50 values would be necessary for a direct and thorough comparison with ruxolitinib and other established JAK inhibitors.

References

Cross-Validation of JAK Inhibitor Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of several prominent Janus Kinase (JAK) inhibitors across a panel of cancer cell lines. As the specific inhibitor "Jak-IN-26" is not found in publicly available literature, this guide focuses on well-characterized JAK inhibitors: Ruxolitinib, Tofacitinib, Fedratinib, and Pacritinib. The data presented is compiled from various scientific studies and is intended to serve as a resource for evaluating the potential of these compounds in different cellular contexts.

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of various malignancies, making JAK inhibitors a promising class of targeted cancer therapies.[2][3] This guide presents a cross-validation of the activity of several JAK inhibitors by summarizing their half-maximal inhibitory concentrations (IC50) in different cancer cell lines.

Comparative Activity of JAK Inhibitors

The following table summarizes the IC50 values of Ruxolitinib, Tofacitinib, Fedratinib, and Pacritinib in a variety of cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, in this case, cell viability or proliferation. Lower IC50 values indicate higher potency.

InhibitorCell LineCancer TypeIC50 (nM)Reference
Ruxolitinib Ba/F3-JAK2V617FPro-B-cell leukemia126[4]
HELErythroleukemia1400[4]
K-562Chronic Myeloid Leukemia20000[5]
OVCAR-8Ovarian Cancer13370[2]
SKOV-3Ovarian Cancer18530[2]
MDAH2774Ovarian Cancer15420[2]
UKE-1Myeloproliferative Neoplasm73[3]
SET-2Myeloproliferative Neoplasm55[3]
Tofacitinib A549Lung Carcinoma100[6]
Ba/F3-TEL-JAK1Pro-B-cell leukemia26[6]
FDCP-EpoR-JAK2WTMyeloid Progenitor2100[7]
FDCP-EpoR-JAK2V617FMyeloid Progenitor250[7]
Fedratinib Ba/F3-JAK2V617FPro-B-cell leukemia270[8]
HELErythroleukemia305[9]
MOLM-13Acute Myeloid Leukemia44.2[10]
MV-4-11Acute Myeloid Leukemia80.7[10]
KBV20CDrug-Resistant Cancer6900[11]
Pacritinib Ba/F3-JAK2V617FPro-B-cell leukemia160[12]
MV4-11Acute Myeloid Leukemia33[13]
MOLM-13Acute Myeloid Leukemia73[13]
RS4;11Acute Lymphoblastic Leukemia930[1]

Experimental Protocols

The determination of IC50 values is crucial for the preclinical evaluation of therapeutic compounds. The following are detailed methodologies for commonly cited experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[14][15] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14][16]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • JAK inhibitor stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[17] Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the JAK inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[17]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.[17] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well and mix thoroughly by pipetting up and down.[17] Incubate at 37°C for another 4 hours to ensure complete solubilization of the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Activity Assay

Biochemical kinase assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.[18] These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.[18][19]

Materials:

  • Recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)

  • Kinase substrate (a specific peptide or protein that is a known substrate of the JAK enzyme)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • JAK inhibitor stock solution

  • Detection reagents (e.g., phosphospecific antibodies, fluorescent probes)

  • Microplate reader (capable of detecting the chosen readout, e.g., fluorescence, luminescence)

General Procedure:

  • Reaction Setup: In a microplate well, combine the recombinant JAK enzyme, the kinase substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the JAK inhibitor at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP and MgCl₂.[20]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

  • Detection: Add the detection reagents to quantify the amount of phosphorylated substrate. The method of detection will vary depending on the assay format (e.g., HTRF, fluorescence polarization, or luminescence-based ATP detection).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of these experiments, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for determining IC50 values.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation pJAK pJAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene Target Gene Transcription pSTAT_dimer->Gene Translocation IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Inhibitor A->C B Prepare Serial Dilutions of JAK Inhibitor B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate & Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability vs. Log[Inhibitor] G->H I Determine IC50 from Dose-Response Curve H->I

References

Comparative Analysis of JAK Inhibitors: A Profile of Baricitinib

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis between Jak-IN-26 and baricitinib is not feasible at this time, as public domain searches for "this compound" did not yield specific information on a compound with this designation. It is possible that this compound is an internal development name, a compound in very early-stage research with limited public data, or a misnomer. Therefore, this guide provides a comprehensive overview of the well-characterized, clinically approved Janus kinase (JAK) inhibitor, baricitinib, as a reference for researchers, scientists, and drug development professionals.

Baricitinib is an orally administered small molecule that functions as a selective and reversible inhibitor of Janus kinases, enzymes that play a crucial role in intracellular signaling pathways for a variety of cytokines and growth factors involved in inflammation and immune response.[1][2] By inhibiting JAKs, baricitinib modulates the signaling of pro-inflammatory cytokines.[2][3]

Biochemical and Cellular Activity of Baricitinib

Baricitinib demonstrates potent inhibitory activity against JAK1 and JAK2, with less activity against JAK3 and Tyrosine Kinase 2 (TYK2).[4][5] This selectivity profile influences its therapeutic effects and safety profile. The inhibition of JAK1 and JAK2 is thought to be central to its efficacy in treating autoimmune and inflammatory conditions.[1][2]

Table 1: In Vitro Kinase Inhibition Profile of Baricitinib
KinaseIC₅₀ (nM)Reference
JAK15.9[4]
JAK25.7[4]
JAK3>400[4]
TYK253[4]

IC₅₀ (Half maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Pharmacokinetic Properties of Baricitinib

Baricitinib is rapidly absorbed after oral administration, with a high bioavailability.[2][5] Its pharmacokinetic profile supports once-daily dosing.[6]

Table 2: Pharmacokinetic Parameters of Baricitinib in Healthy Adults
ParameterValueReference
Bioavailability~80%[2]
Time to Peak Plasma Concentration (Tₘₐₓ)~1.0 - 1.5 hours[2][7]
Plasma Protein Binding~50%[2]
Volume of Distribution (Vd)76 L[2]
MetabolismPrimarily via CYP3A4 (~10% of dose)[2]
Elimination Half-Life (t₁/₂)~12 hours[2]
Major Route of EliminationRenal (~75% of dose)[2]

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific JAK enzyme.

  • Reagents and Materials:

    • Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2)

    • ATP (Adenosine triphosphate)

    • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (e.g., baricitinib) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well microplates

  • Procedure:

    • Add assay buffer to the wells of a microplate.

    • Add the test compound at various concentrations.

    • Add the JAK enzyme to initiate the pre-incubation.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is inversely proportional to the amount of kinase activity.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular STAT Phosphorylation Assay (General Protocol)

This protocol outlines a method to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

  • Reagents and Materials:

    • Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)

    • Cytokine stimulant (e.g., IL-6 for STAT3 phosphorylation, GM-CSF for STAT5 phosphorylation)

    • Test compound (e.g., baricitinib) dissolved in DMSO

    • Fixation buffer (e.g., paraformaldehyde-based)

    • Permeabilization buffer (e.g., methanol-based)

    • Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3-Alexa Fluor 647)

    • Flow cytometer

  • Procedure:

    • Pre-incubate whole blood or PBMCs with the test compound at various concentrations for a specified time (e.g., 1 hour) at 37°C.

    • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15 minutes) at 37°C.

    • Fix the cells by adding a fixation buffer to stop the signaling cascade.

    • Permeabilize the cells to allow the antibody to access intracellular proteins.

    • Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.

    • Analyze the samples using a flow cytometer to quantify the level of STAT phosphorylation in specific cell populations.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition of STAT phosphorylation against the logarithm of the compound concentration.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Translocation Baricitinib Baricitinib Baricitinib->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Regulation Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_preclinical Preclinical Evaluation KinaseAssay In Vitro Kinase Assay (Determine IC₅₀ vs. JAKs) STATAssay pSTAT Assay (Cellular Potency & Selectivity) KinaseAssay->STATAssay Confirm Cellular Activity CellPro Cell Proliferation Assay STATAssay->CellPro Assess Functional Outcome PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) CellPro->PK Evaluate Drug-like Properties PD Pharmacodynamics (PD) (In Vivo Target Engagement) PK->PD Relate Exposure to Effect Efficacy In Vivo Efficacy Models (e.g., Arthritis Models) PD->Efficacy Determine Therapeutic Potential

References

In Vivo Target Engagement of Selective JAK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo target engagement of two prominent selective JAK1 inhibitors, Upadacitinib and Filgotinib. The information presented is supported by experimental data to aid researchers in their drug development and discovery efforts.

Introduction to JAK1 Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1] This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in immune responses and inflammatory processes.[1] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases.[1] Selective inhibition of JAK1 is a key therapeutic strategy, as it is involved in mediating the signaling of many pro-inflammatory cytokines.[2] This guide focuses on Upadacitinib and Filgotinib, two second-generation JAK inhibitors with a preference for JAK1.[1][3]

Comparative Analysis of Target Engagement

The in vivo target engagement of a drug is a critical determinant of its efficacy and safety. Here, we compare Upadacitinib and Filgotinib based on their ability to engage with their intended target, JAK1, and the downstream consequences of this engagement.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the in vitro and ex vivo inhibitory potency of Upadacitinib and Filgotinib against various JAK isoforms and downstream signaling events. These values, particularly from ex vivo studies using human whole blood, provide a strong indication of the inhibitors' performance in vivo.

Table 1: Biochemical and Cellular Inhibitory Potency (IC50, nM)

InhibitorJAK1JAK2JAK3TYK2JAK1/JAK2 SelectivityJAK1/JAK3 SelectivitySource
Upadacitinib 4312023004700~2.8-fold~53-fold[4]
Filgotinib 1028810116~2.8-fold81-fold[5]

Note: Lower IC50 values indicate higher potency. Selectivity is calculated as the ratio of IC50 values (IC50 of off-target JAK / IC50 of JAK1).

Table 2: Ex Vivo Inhibition of Cytokine-Induced STAT Phosphorylation (EC50/IC50, nM)

InhibitorPathway (Primary JAKs)BiomarkerEC50/IC50 (nM)Source
Upadacitinib IL-6 (JAK1/JAK2)pSTAT360.7[6]
IL-7 (JAK1/JAK3)pSTAT5125[6]
Filgotinib IL-6 (JAK1)pSTAT1293 (Filgotinib) 1686 (Metabolite)[5]

Note: These values reflect the concentration required to achieve 50% of the maximal inhibition of STAT phosphorylation in response to cytokine stimulation in whole blood.

Downstream Biomarker Modulation

Clinical studies have provided insights into how target engagement by these inhibitors translates to the modulation of downstream inflammatory biomarkers.

Upadacitinib:

  • In Phase 3 clinical trials for rheumatoid arthritis, Upadacitinib treatment led to significant reductions in inflammatory biomarkers, including C-reactive protein (CRP) and serum amyloid A (SAA).[7]

  • A significant exposure-response relationship was observed for the inhibition of IL-6-induced pSTAT3.[4]

Filgotinib:

  • In Phase 2b studies in rheumatoid arthritis, Filgotinib treatment resulted in a dose-dependent reduction of multiple pro-inflammatory biomarkers, including IL-6 and SAA.[2]

  • The active metabolite of Filgotinib contributes significantly to its pharmacodynamic effects, with a long half-life supporting once-daily dosing.[5]

Experimental Methodologies

Accurate assessment of in vivo target engagement relies on robust experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of JAK inhibitors.

Western Blotting for Phosphorylated STAT (pSTAT)

This method is used to quantify the inhibition of JAK-mediated STAT phosphorylation in tissues or peripheral blood mononuclear cells (PBMCs) following inhibitor treatment.

Protocol:

  • Animal Dosing and Sample Collection:

    • Administer the JAK inhibitor (e.g., Upadacitinib, Filgotinib) or vehicle to experimental animals (e.g., mice, rats) via the appropriate route (e.g., oral gavage).

    • At specified time points post-dosing, collect blood for PBMC isolation or euthanize animals and harvest tissues of interest (e.g., spleen, lymph nodes).

    • Immediately process or flash-freeze samples in liquid nitrogen and store at -80°C.

  • Protein Extraction:

    • For tissues, homogenize in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • For PBMCs, lyse the cell pellet directly in lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total STAT to normalize for protein loading.

Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement

CETSA is a powerful technique to directly measure the binding of a drug to its target protein in a cellular or tissue context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[8][9]

Protocol:

  • Animal Dosing and Tissue Collection:

    • Follow the same procedure as described for the Western Blotting protocol to dose animals and collect tissues.

  • Tissue Homogenization and Lysate Preparation:

    • Homogenize the tissue samples in a suitable buffer (e.g., PBS) containing protease inhibitors.

    • Divide the lysate into aliquots for heating at different temperatures.

  • Thermal Challenge:

    • Heat the lysate aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3-5 minutes).

    • Immediately cool the samples on ice.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Analyze the amount of the target protein (e.g., JAK1) remaining in the soluble fraction by Western blotting or other quantitative methods like ELISA or mass spectrometry.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing in vivo target engagement.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation pJAK JAK-P JAK->pJAK 3. Autophosphorylation STAT STAT pSTAT STAT-P STAT->pSTAT pJAK->STAT 4. Phosphorylation pSTAT_dimer STAT-P Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene_Transcription DNA->Gene_Transcription 7. Gene Transcription

Caption: The JAK-STAT signaling cascade.

InVivo_Target_Engagement_Workflow In Vivo Target Engagement Workflow Animal_Dosing Animal Dosing (Inhibitor or Vehicle) Sample_Collection Tissue/Blood Collection Animal_Dosing->Sample_Collection Lysate_Preparation Protein Lysate Preparation Sample_Collection->Lysate_Preparation Target_Engagement_Assay Target Engagement Assay Lysate_Preparation->Target_Engagement_Assay Western_Blot Western Blot (pSTAT) Target_Engagement_Assay->Western_Blot CETSA CETSA (Thermal Shift) Target_Engagement_Assay->CETSA Data_Analysis Data Analysis & Quantification Western_Blot->Data_Analysis CETSA->Data_Analysis Results Target Engagement Profile Data_Analysis->Results

Caption: Workflow for assessing in vivo target engagement.

References

A Head-to-Head Showdown: Ruxolitinib Versus Novel JAK Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the first-generation JAK inhibitor, Ruxolitinib, against a new wave of selective JAK inhibitors: Upadacitinib, Filgotinib, and the allosteric TYK2 inhibitor, Deucravacitinib. This analysis is supported by preclinical data to delineate their distinct selectivity and potency profiles.

The landscape of therapeutic strategies for autoimmune and inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecules target the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in immune responses.[1][2] While first-generation inhibitors like Ruxolitinib demonstrated broad efficacy, the development of novel inhibitors with greater selectivity for specific JAK isoforms promises improved safety and targeted efficacy. This guide provides a head-to-head comparison of Ruxolitinib with three such novel inhibitors: Upadacitinib, Filgotinib, and Deucravacitinib, focusing on their preclinical performance.

The JAK-STAT Signaling Pathway: A Primer

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[1] The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] These STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[3] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1]

JAK_STAT_Pathway Figure 1. The JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 JAK1->JAK2 Trans-phosphorylation STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation

Figure 1. The JAK-STAT Signaling Pathway

Comparative Inhibitor Potency and Selectivity

The therapeutic efficacy and safety profile of a JAK inhibitor are largely determined by its potency and selectivity against the different JAK isoforms. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The following tables summarize the IC50 values for Ruxolitinib, Upadacitinib, Filgotinib, and Deucravacitinib against the four JAK isoforms, as determined in various preclinical assays. It is important to note that IC50 values can vary depending on the assay type (biochemical vs. cell-based) and experimental conditions.

Table 1: Biochemical Assay - Inhibitor Potency (IC50, nM)

InhibitorJAK1JAK2JAK3TYK2Primary Target(s)
Ruxolitinib 3.3[4][5]2.8[4][5]428[4]19[4]JAK1, JAK2
Upadacitinib 43[6][7]120[6][7]2300[6][7]4700[6][7]JAK1
Filgotinib >5-fold selective for JAK1 over others[8]---JAK1
Deucravacitinib >10,000>10,000>10,0000.2TYK2 (Allosteric)

Note: Data for Filgotinib in biochemical assays is often presented in terms of selectivity rather than specific IC50 values. Deucravacitinib's high IC50 values against JAK1/2/3 in binding assays reflect its allosteric mechanism of action targeting the TYK2 pseudokinase domain.

Table 2: Cell-Based/Whole Blood Assay - Inhibitor Potency (IC50, nM)

InhibitorJAK1-dependent pathwayJAK2-dependent pathwayJAK3-dependent pathwayTYK2-dependent pathway
Ruxolitinib ----
Upadacitinib ~60-fold selective for JAK1 over JAK2[9][10]->100-fold selective for JAK1 over JAK3[9][10]-
Filgotinib 629[11][12]17,500[11]--
Deucravacitinib ---2-19

Note: Cell-based assays provide a more physiologically relevant measure of inhibitor activity. Data for Ruxolitinib in specific pathway-based cellular assays was not consistently available in the reviewed literature. Upadacitinib's selectivity is highlighted in cellular contexts. Filgotinib shows marked selectivity for JAK1 over JAK2 in whole blood assays.

Experimental Methodologies

The data presented in this guide are derived from established in vitro and cell-based assays designed to assess the potency and selectivity of kinase inhibitors.

Biochemical Kinase Inhibition Assay

Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase. A common method is the Fluorescence Polarization (FP) assay .

FP_Assay_Workflow Figure 2. Fluorescence Polarization Assay Workflow cluster_assay_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis cluster_principle Assay Principle Reagents Prepare Reagents: - Purified JAK Enzyme - Fluorescently Labeled Probe - Test Inhibitor (e.g., Ruxolitinib) - Assay Buffer Incubate Incubate Enzyme, Probe, and Inhibitor Reagents->Incubate MeasureFP Measure Fluorescence Polarization Incubate->MeasureFP Analyze Calculate IC50 Value MeasureFP->Analyze HighFP High FP: Probe binds to enzyme (slow rotation) LowFP Low FP: Inhibitor displaces probe (fast rotation)

Figure 2. Fluorescence Polarization Assay Workflow

Protocol Outline: Fluorescence Polarization (FP) Kinase Assay [13][14]

  • Reagent Preparation :

    • Dilute purified recombinant JAK enzyme (e.g., JAK1) to the desired concentration in kinase assay buffer.

    • Prepare a fluorescently labeled probe that binds to the ATP-binding site of the JAK enzyme.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Reaction :

    • In a microplate, combine the JAK enzyme, the fluorescent probe, and the test inhibitor (or vehicle control).

    • Incubate the mixture at room temperature to allow the binding reaction to reach equilibrium.

  • Detection :

    • Measure the fluorescence polarization of each well using a microplate reader. High polarization indicates that the probe is bound to the larger enzyme molecule, while low polarization indicates that the probe has been displaced by the inhibitor and is tumbling freely in solution.

  • Data Analysis :

    • Plot the fluorescence polarization values against the inhibitor concentrations.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the probe to the enzyme.

Cell-Based Phosphorylation Assay

Cell-based assays measure the effect of an inhibitor on JAK signaling within a cellular context. A common approach is to measure the phosphorylation of STAT proteins in response to cytokine stimulation.

Protocol Outline: Flow Cytometry-Based STAT Phosphorylation Assay [15][16]

  • Cell Treatment :

    • Incubate whole blood or isolated peripheral blood mononuclear cells (PBMCs) with serial dilutions of the test inhibitor for a specified period.

  • Cytokine Stimulation :

    • Stimulate the cells with a specific cytokine (e.g., IL-6 to activate the JAK1/JAK2 pathway) to induce STAT phosphorylation.

  • Cell Staining :

    • Fix and permeabilize the cells to allow intracellular staining.

    • Stain the cells with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3).

  • Flow Cytometry Analysis :

    • Acquire data on a flow cytometer to quantify the level of pSTAT in different cell populations.

  • Data Analysis :

    • Determine the percentage of pSTAT-positive cells or the mean fluorescence intensity of the pSTAT signal.

    • Plot the results against the inhibitor concentrations and calculate the IC50 value.

Discussion of Novel Inhibitors

Upadacitinib: The JAK1 Specialist

Upadacitinib is a selective JAK1 inhibitor.[6][7] Preclinical data demonstrates its significantly higher potency for JAK1 over other JAK isoforms, with cellular assays showing approximately 60-fold and over 100-fold greater selectivity for JAK1 versus JAK2 and JAK3, respectively.[9][10] This selectivity is thought to contribute to a more targeted therapeutic effect by primarily inhibiting signaling pathways dependent on JAK1, such as those activated by IL-6 and interferons, while sparing pathways that rely more heavily on other JAKs.[9]

Filgotinib: Another Selective JAK1 Inhibitor

Filgotinib also exhibits a preference for JAK1.[8][11] While initial biochemical assays identified it as a JAK1/JAK2 inhibitor, subsequent cellular and whole blood assays revealed a roughly 30-fold greater selectivity for JAK1 over JAK2.[11] This enhanced selectivity in a more complex biological environment underscores the importance of evaluating inhibitors in multiple assay formats.

Deucravacitinib: A New Class of Allosteric TYK2 Inhibition

Deucravacitinib represents a novel mechanism of action among JAK inhibitors.[17][18] Instead of competing with ATP at the catalytic site, it binds to the regulatory pseudokinase domain of TYK2.[17][19] This allosteric inhibition locks TYK2 in an inactive conformation, providing high selectivity for TYK2 over other JAK family members.[17][19] This unique mechanism is a significant advancement, offering the potential for a highly targeted therapy with a distinct safety profile compared to traditional ATP-competitive JAK inhibitors.[17]

Conclusion

The evolution from broad-spectrum to more selective JAK inhibitors marks a significant progression in the development of targeted therapies for immune-mediated diseases. While Ruxolitinib laid the groundwork as a potent JAK1/2 inhibitor, the novel agents Upadacitinib and Filgotinib offer enhanced selectivity for JAK1, which may translate to an improved benefit-risk profile. Furthermore, Deucravacitinib introduces a novel allosteric mechanism of TYK2 inhibition, representing a new class of targeted therapy. The preclinical data presented here highlight the distinct characteristics of these inhibitors, providing a valuable resource for researchers and clinicians in the field of immunology and drug development. Further head-to-head clinical studies are essential to fully elucidate the comparative efficacy and safety of these agents in various disease contexts.

References

Assessing the Specificity of Jak-IN-26 Against Other Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative assessment of the Janus kinase (JAK) inhibitor, Jak-IN-26, against other kinases, contextualized with data from a well-characterized JAK inhibitor, Tofacitinib, due to the limited public availability of broad-panel screening data for this compound.

Introduction to Kinase Selectivity

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Kinase inhibitors, by targeting these pockets, can inadvertently inhibit multiple kinases, leading to unintended biological consequences. Therefore, a crucial step in the development of any kinase inhibitor is to determine its selectivity profile by screening it against a large panel of kinases. This process generates data, often expressed as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), which quantify the inhibitor's potency against each kinase. A highly selective inhibitor will show potent inhibition of its intended target with significantly lower activity against other kinases.

This compound: A Profile

This compound has been identified as an orally active JAK inhibitor. While a comprehensive kinome-wide selectivity profile for this compound is not publicly available, it has been shown to inhibit the interferon-alpha 2B (IFN-α2B)-induced phosphorylation of STAT3 in Jurkat cells with an IC50 of 17.2 nM. This cellular assay indicates that this compound effectively blocks the JAK-STAT signaling pathway downstream of cytokine receptor activation. However, this result does not provide a direct measure of its enzymatic activity against individual JAK isoforms or other kinases.

Comparative Analysis with Tofacitinib

To provide a framework for assessing the potential selectivity of this compound, we will compare its known activity with the publicly available selectivity data for Tofacitinib, a well-established pan-JAK inhibitor. Tofacitinib has been extensively profiled against large kinase panels, providing a benchmark for understanding JAK inhibitor selectivity.

Kinase TargetThis compound (Cellular IC50)Tofacitinib (Biochemical IC50)
JAK1 Data not available1 nM
JAK2 Data not available20 nM
JAK3 Data not available1 nM
TYK2 Data not available56 nM
STAT3 Phosphorylation (cellular) 17.2 nM (IFN-α2B induced)Potent inhibition (downstream effect)

Note: The IC50 value for this compound is from a cellular assay measuring a downstream signaling event, while the Tofacitinib values are from direct enzymatic assays. Direct comparison of these values should be made with caution.

Experimental Protocols for Kinase Selectivity Profiling

The specificity of kinase inhibitors is typically determined using in vitro biochemical assays. Two common and robust methods are the KINOMEscan™ assay and the ADP-Glo™ Kinase Assay.

KINOMEscan™ Assay

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of DNA-tagged kinases.

Experimental Workflow:

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay cluster_quantification Quantification ligand Immobilized Ligand complex Kinase-Ligand Complex ligand->complex kinase DNA-tagged Kinase kinase->ligand Competition free_kinase Free Kinase inhibitor This compound inhibitor->kinase Binding qPCR qPCR of DNA tag complex->qPCR data Binding Affinity Data (Kd) qPCR->data

KINOMEscan™ experimental workflow.

Methodology:

  • Immobilization: An active-site directed ligand is immobilized on a solid support.

  • Competition: A DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test inhibitor (e.g., this compound). The inhibitor competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger binding of the inhibitor.

  • Data Analysis: The results are used to calculate the dissociation constant (Kd), which reflects the binding affinity of the inhibitor for each kinase in the panel.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

Experimental Workflow:

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection kinase Kinase atp ATP kinase->atp substrate Substrate substrate->atp adp ADP atp->adp p_substrate Phosphorylated Substrate atp->p_substrate inhibitor This compound inhibitor->kinase Inhibition adp_glo ADP-Glo™ Reagent adp->adp_glo detection Kinase Detection Reagent adp_glo->detection luminescence Luminescent Signal detection->luminescence data IC50 Value luminescence->data

ADP-Glo™ Kinase Assay workflow.

Methodology:

  • Kinase Reaction: The kinase, its substrate, ATP, and the test inhibitor are incubated together. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP.

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is then added to convert the ADP produced in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal that is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity.

  • Data Analysis: The luminescent signal is used to determine the IC50 value of the inhibitor for the specific kinase.

The JAK-STAT Signaling Pathway

JAK kinases are critical components of the JAK-STAT signaling pathway, which is activated by a wide range of cytokines and growth factors. Understanding this pathway is essential for interpreting the effects of JAK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat Dimerization dna DNA p_stat->dna Translocation & Binding gene Gene Transcription dna->gene jak_in_26 This compound jak_in_26->jak Inhibition

Overview of the JAK-STAT signaling pathway.

Upon cytokine binding, the associated receptors dimerize, bringing the JAKs into close proximity, leading to their activation through trans-phosphorylation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell growth, differentiation, and immune responses. This compound, by inhibiting JAKs, blocks this entire downstream cascade.

Conclusion

While the currently available data for this compound demonstrates its ability to inhibit the JAK-STAT pathway in a cellular context, a comprehensive assessment of its specificity requires broad-panel kinome screening. The comparison with a well-profiled inhibitor like Tofacitinib highlights the importance of such data in understanding the full spectrum of a compound's activity. The detailed experimental protocols for KINOMEscan™ and ADP-Glo™ assays provide a clear roadmap for obtaining the necessary quantitative data to fully characterize the selectivity of this compound and any other novel kinase inhibitor. This information is critical for advancing the development of targeted and safe therapies.

Safety Operating Guide

Essential Procedures for the Proper Disposal of Jak-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Jak-IN-26, a Janus kinase (JAK) inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the caution afforded to all novel research chemicals, assuming it may be hazardous.

Compound Identification and Properties

A summary of the known information for this compound is presented below. The lack of a specific CAS number necessitates treating this compound as potentially hazardous.

PropertyData
Compound Name This compound
Molecular Formula C₂₂H₂₄N₆O
Reported Activity JAK inhibitor, inhibits IFN-α2B-induced phosphorylation of STAT3.
CAS Number Not available
Specific Hazard Data Not available

Given the limited specific data, a conservative approach to disposal is required. The following procedures are based on best practices for the disposal of research-grade, potentially hazardous chemical waste.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including empty vials, contaminated weighing paper, and contaminated PPE (such as gloves), in a designated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., a high-density polyethylene drum) and have a secure, sealable lid.

    • Label the container as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazard information (e.g., "Potentially Toxic," "Harmful if Swallowed").

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste.

    • Collect the liquid waste in a designated, leak-proof, and sealed hazardous waste container.

    • The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the name of the solvent(s) used.

    • Do not mix different solvent wastes unless you have confirmed their compatibility.

3. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure the storage area is secondary containment to prevent the spread of material in case of a leak.

  • Do not accumulate large quantities of waste. Arrange for disposal in a timely manner.

4. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the EHS or contractor with all available information about the waste, including the chemical name and any known properties.

  • Follow all institutional and local regulations for hazardous waste disposal.

5. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound. Use a suitable solvent (such as ethanol or isopropanol) followed by soap and water.

  • Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvent) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage disposal_request Contact EHS or Licensed Waste Disposal Contractor storage->disposal_request documentation Provide All Available Chemical Information disposal_request->documentation pickup Arrange for Waste Pickup documentation->pickup decontaminate Decontaminate Work Area and Equipment pickup->decontaminate end End of Disposal Process decontaminate->end

Essential Safety and Operational Guide for Handling Jak-IN-26

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the Janus kinase (JAK) inhibitor, Jak-IN-26, including operational and disposal plans.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on information for similar JAK inhibitors and general laboratory safety principles. It is crucial to handle this compound with care in a controlled laboratory environment.

Hazard Identification and Precautions:

JAK inhibitors as a class have been associated with a range of potential health risks. Researchers handling this compound should be aware of these potential hazards. General warnings for JAK inhibitors include an increased risk of serious infections, major adverse cardiovascular events, thrombosis, and malignancies[1][2][3].

Based on a safety data sheet for a related compound, SYK/JAK-IN-1, this compound may be harmful if swallowed and very toxic to aquatic life with long-lasting effects[4].

Personal Protective Equipment (PPE):

A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Impervious clothing (e.g., lab coat)Protects against contamination of personal clothing.
Respiratory Protection Suitable respiratorUse in areas with inadequate ventilation or when aerosolization is possible.

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

ProcedureGuideline
Handling - Avoid inhalation, and contact with eyes and skin. - Avoid the formation of dust and aerosols. - Use only in areas with appropriate exhaust ventilation. - Do not eat, drink, or smoke when using this product. - Wash skin thoroughly after handling.
Storage - Keep the container tightly sealed in a cool, well-ventilated area. - Keep away from direct sunlight and sources of ignition. - Recommended storage at -20°C for powder or -80°C when in solvent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound Dispose of contents and container to an approved waste disposal plant[4]. Follow all federal, state, and local regulations for chemical waste disposal.
Contaminated Materials All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, labware) should be collected in a designated, sealed hazardous waste container and disposed of according to institutional and regulatory guidelines.

Experimental Protocols

The following are detailed methodologies for key experiments that may be performed with this compound.

Western Blotting for Phospho-STAT Analysis

This protocol is a general guideline for assessing the effect of this compound on the phosphorylation of STAT proteins, a key downstream event in the JAK-STAT pathway.

  • Cell Lysis:

    • Treat cells with this compound at various concentrations and time points.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[5][6][7].

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT3).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody[5][7].

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system[7].

Cell-Based Proliferation Assay

This protocol can be used to determine the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a period of 24 to 72 hours, depending on the cell line's doubling time.

  • Viability Assessment:

    • Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well.

    • Incubate according to the manufacturer's instructions.

  • Data Acquisition:

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway, a common experimental workflow for inhibitor studies, and the logical relationship for safety precautions.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation Jak_IN_26 This compound Jak_IN_26->JAK Inhibits STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Gene Gene Transcription Dimer->Gene Induces Nucleus Nucleus

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Inhibitor Studies cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Hypothesis Hypothesis Generation Assay_Dev Assay Development Hypothesis->Assay_Dev Cell_Culture Cell Culture & Treatment Assay_Dev->Cell_Culture Data_Collection Data Collection (e.g., Western Blot, Proliferation Assay) Cell_Culture->Data_Collection Data_Analysis Data Analysis & Interpretation Data_Collection->Data_Analysis Conclusion Conclusion & Next Steps Data_Analysis->Conclusion

Caption: A typical workflow for studying the effects of a kinase inhibitor.

Safety_Precautions Logical Flow of Safety Precautions cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Safe Work Procedures ID_Hazard Identify Potential Hazards Assess_Risk Assess Risks of Exposure ID_Hazard->Assess_Risk Implement_Controls Implement Control Measures (e.g., Ventilation) Assess_Risk->Implement_Controls Use_PPE Use Appropriate PPE Implement_Controls->Use_PPE Follow_Protocols Follow Handling & Disposal Protocols Use_PPE->Follow_Protocols Emergency_Plan Have Emergency Plan in Place Follow_Protocols->Emergency_Plan

Caption: A logical progression for ensuring laboratory safety when handling chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.